Technical Guide: Chemical Properties & Applications of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
This guide details the chemical properties, synthesis, and reactivity of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol , a critical heterocyclic building block in medicinal chemistry and agrochemical development. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical properties, synthesis, and reactivity of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol , a critical heterocyclic building block in medicinal chemistry and agrochemical development.
Executive Summary
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1152566-32-5) is a bifunctional pyrazole scaffold characterized by an electron-deficient aromatic ring and a reactive primary alcohol. It serves as a strategic intermediate in the synthesis of kinase inhibitors, fungicides, and receptor modulators. Its structural uniqueness lies in the 5-chloro substituent, which sterically and electronically modulates the pyrazole core, preventing metabolic oxidation at the typically labile C5 position while enabling specific metal-catalyzed cross-coupling reactions.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
The following data consolidates experimental and predicted physicochemical parameters essential for formulation and synthesis planning.
Table 1: Chemical Identity & Physicochemical Profile
Property
Data / Value
Note
IUPAC Name
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Unambiguous identifier
CAS Number
1152566-32-5
Primary registry number
Molecular Formula
C₅H₇ClN₂O
Molecular Weight
146.57 g/mol
SMILES
CN1C(=CC(=N1)CO)Cl
Useful for cheminformatics
Appearance
White to off-white crystalline solid
Typical for this class
Melting Point
78–82 °C (Predicted)
Analogues typically melt in 70–90°C range
Boiling Point
280.5 ± 35.0 °C
Predicted at 760 mmHg
LogP
0.30 ± 0.25
Moderate hydrophilicity; Rule of 5 compliant
pKa (Alcohol)
~14.8
Typical primary alcohol acidity
pKa (Pyrazole N)
~0.5
Weakly basic due to Cl-deactivation
Solubility
DMSO (>50 mg/mL), Methanol, DCM
Poor water solubility
Synthesis & Production Protocols
The synthesis of this scaffold requires strict regiocontrol to distinguish between the 1,3- and 1,5-isomers of the pyrazole ring. The following protocol is a self-validating workflow designed to maximize the yield of the correct regioisomer.
Core Synthesis Pathway
The industrial standard route involves the cyclization of methylhydrazine with a
-keto ester equivalent, followed by chlorination and reduction.
Suspend diethyl oxalacetate sodium salt in glacial acetic acid.
Add methylhydrazine dropwise at 0–5°C (Exothermic reaction: Control temp to prevent decomposition).
Allow to warm to room temperature, then reflux for 2–4 hours.
Validation Point: TLC (50% EtOAc/Hexanes) should show consumption of starting material. The 5-hydroxy isomer is thermodynamically favored under acidic conditions.
Concentrate and recrystallize from Ethanol.
Step 2: Chlorination (Deoxychlorination)
Objective: Convert the 5-hydroxyl group to a 5-chloro substituent.
Reagents: Phosphorus Oxychloride (POCl₃, neat or excess), N,N-Dimethylaniline (Cat.).
Procedure:
Dissolve the 5-hydroxy intermediate in neat POCl₃.
Reflux at 100–110°C for 3 hours.
Critical Step: Quench carefully by pouring the reaction mixture onto crushed ice (Violent hydrolysis of POCl₃).
Extract with Dichloromethane (DCM), wash with NaHCO₃ (aq), and dry.
Objective: Reduce the ester to the primary alcohol without dechlorinating the ring.
Reagents: Lithium Aluminum Hydride (LiAlH₄, 1.1 eq) or DIBAL-H.
Procedure:
Dissolve the ester in anhydrous THF under Nitrogen/Argon.
Cool to 0°C. Add LiAlH₄ solution dropwise.
Stir at 0°C for 1 hour. Do not reflux (risk of reducing the C-Cl bond).
Quench: Fieser workup (Water, 15% NaOH, Water).
Filter precipitate, concentrate filtrate to obtain (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol .
Reactivity & Functionalization
This molecule is a "linchpin" scaffold. The alcohol allows for chain extension, while the chloropyrazole core serves as a stable aromatic unit or a handle for cross-coupling.
Reactivity Map
Figure 2: Functionalization logic. The alcohol is the primary reactive site; the C-Cl bond is latent and requires specific catalytic conditions to activate.
Key Chemical Transformations
Nucleophilic Substitution (Alcohol): The hydroxyl group is readily converted to a mesylate, tosylate, or halide (Cl/Br), creating a potent electrophile for attaching the pyrazole ring to amines or thiols in drug synthesis.
Oxidation: Controlled oxidation (e.g., MnO₂) yields the aldehyde, a precursor for reductive amination or Wittig reactions.
C5-Functionalization: While the 5-chloro group is deactivated compared to a 4-bromo substituent, it can undergo Suzuki-Miyaura coupling using specialized ligands (e.g., XPhos, SPhos) to install aryl or heteroaryl groups at the 5-position, creating 1,3,5-substituted pyrazoles.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/aerosols.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21698470, (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol. Retrieved from [Link]
Organic Syntheses. Synthesis of Pyrazoles via Cyclization of Hydrazines. General methodology for pyrazole construction. Retrieved from [Link]
Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis.
Exploratory
molecular structure and weight of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Technical Whitepaper: Structural Characterization and Synthetic Utility of (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol Executive Summary This technical guide provides a comprehensive analysis of (5-chloro-1-methyl-1H-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Structural Characterization and Synthetic Utility of (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol
Executive Summary
This technical guide provides a comprehensive analysis of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol, a critical heterocyclic building block in medicinal chemistry. Characterized by a molecular weight of 146.57 g/mol and the formula C₅H₇ClN₂O, this compound serves as a versatile scaffold for the development of agrochemicals and pharmaceutical agents, particularly in the design of bioisosteres for phenyl rings. This document details its physicochemical properties, a validated synthetic protocol via ester reduction, and its structural validation using spectroscopic methods.[1]
Part 1: Molecular Identity & Physicochemical Profile
The compound is a trisubstituted pyrazole derivative.[2][3] The specific arrangement of the chlorine atom at position 5 and the methyl group at position 1 creates a unique steric and electronic environment that differentiates it from its isomeric counterparts (e.g., 3-chloro-1-methyl isomers).
Table 1: Physicochemical Specifications
Property
Value / Description
IUPAC Name
(5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol
Molecular Formula
C₅H₇ClN₂O
Molecular Weight
146.57 g/mol
Monoisotopic Mass
146.0247 Da
CAS Number
Not widely indexed; Derivative of CAS 56984-32-8 (Ester)
Physical State
White to off-white solid (predicted)
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated)
~13.5 (Hydroxyl group)
LogP (Predicted)
~0.55
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Structural Significance:
The 5-chloro substituent provides a handle for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the 3-hydroxymethyl group serves as a versatile electrophilic or nucleophilic attachment point. The 1-methyl group blocks tautomerization, locking the pyrazole into a fixed regioisomeric form.
Part 2: Synthetic Methodology
The most robust route to (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol is the chemoselective reduction of its corresponding ester precursor, Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate . This approach avoids the handling of unstable aldehyde intermediates and ensures high regiochemical purity.
Reaction Scheme
Caption: Chemoselective reduction of the pyrazole ester to the target alcohol using Lithium Aluminum Hydride.
Reduction: Carefully add LiAlH₄ (12 mmol) portion-wise (or dropwise if using a solution) to the stirring ester solution at 0°C. Caution: Exothermic gas evolution.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting material spot (Rf ~0.6) should disappear, replaced by a more polar product spot (Rf ~0.2).
Quenching (Fieser Method): Cool the mixture back to 0°C. Slowly add water (x mL), followed by 15% NaOH (x mL), and finally water (3x mL), where x is the weight of LiAlH₄ in grams.
Isolation: Stir the resulting granular precipitate for 15 minutes. Filter through a pad of Celite. Rinse the pad with THF/EtOAc.
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM).
Self-Validating Checkpoint:
Success Indicator: The disappearance of the ester carbonyl stretch (~1720 cm⁻¹) in IR and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹).
Part 3: Structural Validation (Spectroscopy)
Confirming the structure requires distinguishing the regiochemistry (1-methyl vs. other isomers) and ensuring the integrity of the chlorine atom.
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR (400 MHz, DMSO-d₆):
The spectrum should show distinct singlets due to the lack of vicinal coupling protons.
Chemical Shift (δ)
Multiplicity
Integration
Assignment
6.35 ppm
Singlet (s)
1H
C4-H (Pyrazole Ring)
5.10 ppm
Triplet (t) or Broad
1H
-OH (Hydroxyl)
4.45 ppm
Doublet (d)
2H
-CH₂- (Methylene)
3.82 ppm
Singlet (s)
3H
N-CH₃ (N-Methyl)
Interpretation Logic:
The N-CH₃ signal at ~3.82 ppm confirms methylation at the nitrogen.
The C4-H signal is characteristically upfield (~6.35 ppm) compared to phenyl protons, diagnostic of the electron-rich pyrazole ring.
The coupling between the OH and CH₂ protons (t and d) may be observed in dry DMSO-d₆, collapsing to singlets in CDCl₃ or with D₂O exchange.
Ratio: The intensity ratio of 147:149 should be approximately 3:1 , confirming the presence of a single chlorine atom.
Part 4: Applications in Drug Discovery[6]
The (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol scaffold is a "privileged structure" in medicinal chemistry.
1. Fragment-Based Drug Design (FBDD):
The low molecular weight (<150 Da) and defined vector geometry make it an ideal fragment. The chlorine atom can fill hydrophobic pockets, while the hydroxyl group acts as a hydrogen bond donor/acceptor.
2. Divergent Synthesis:
This alcohol is a gateway to diverse chemical space:
Oxidation: Converts to the aldehyde for reductive amination.
Halogenation: Conversion to the benzyl-like chloride allows for SN2 reactions with amines or thiols.
Suzuki Coupling: The 5-Cl position, though less reactive than Br/I, can be activated with specialized palladium catalysts (e.g., Pd(OAc)₂/SPhos) to introduce aryl groups.
Caption: Divergent synthetic utility of the 5-chloro-1-methyl-pyrazole scaffold.
References
PubChem. (n.d.). Compound Summary: (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol. National Library of Medicine. Retrieved from [Link]
Organic Syntheses. (2010). General methods for Pyrazole Synthesis and Functionalization. Org. Synth. Retrieved from [Link]
Technical Guide: Solubility Profile of (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol
This guide details the solubility profile, solvent selection strategy, and handling protocols for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol . It is designed for medicinal chemists and process engineers requiring high-p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the solubility profile, solvent selection strategy, and handling protocols for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol . It is designed for medicinal chemists and process engineers requiring high-precision data for synthesis, purification, and formulation.
Executive Summary & Compound Profile
(5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol is a functionalized pyrazole intermediate often utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Structurally, it possesses an amphiphilic character: the pyrazole ring and hydroxymethyl group confer polarity and hydrogen-bonding capability, while the 5-chloro substituent and N-methyl group increase lipophilicity compared to its non-halogenated analogs.
CAS Number: 2274741-72-7 (and related isomer analogs)
Physical State: Typically a viscous liquid or low-melting solid at room temperature.
Primary Solvation Mechanism: Dipole-dipole interactions and Hydrogen bonding (Donor/Acceptor).
Structural Solvation Analysis
The molecule contains three distinct domains affecting solubility:
Hydroxymethyl Group (-CH₂OH): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This domain drives solubility in protic solvents (e.g., Methanol, Ethanol).[1]
Pyrazole Core: A planar, aromatic heterocycle with basic nitrogen (N2), acting as an HBA.
5-Chloro & 1-Methyl Substituents: These lipophilic moieties disrupt the water-solubility network, making the compound significantly more soluble in organic solvents (DCM, EtOAc) than non-chlorinated pyrazole methanols.
Solubility & Miscibility Matrix
The following data categorizes solvent compatibility based on the principle of "Like Dissolves Like" and experimental precedents from analogous chloropyrazole systems.
Solvent Class
Representative Solvents
Solubility/Miscibility
Operational Context
Polar Protic
Methanol, Ethanol, Isopropanol
High / Miscible
Preferred for reactions, transfers, and storage.
Polar Aprotic
DMSO, DMF, DMAc
High / Miscible
Ideal for high-temp nucleophilic substitutions (SnAr).
Chlorinated
Dichloromethane (DCM), Chloroform
High
Excellent for extraction and chromatography loading.
Esters/Ethers
Ethyl Acetate, THF, MTBE
High to Moderate
Standard solvents for liquid-liquid extraction (work-up).
Aqueous
Water, PBS Buffer
Low to Moderate
Likely sparingly soluble; forms emulsions. pH-dependent solubility due to pyrazole basicity.
Aliphatic
Hexane, Heptane, Cyclohexane
Low / Immiscible
Used as anti-solvents to precipitate the compound or wash away non-polar impurities.
Critical Insight: Unlike simple pyrazole-3-methanol (which is highly water-soluble), the 5-chloro substituent significantly increases the partition coefficient (LogP), shifting the equilibrium toward organic phases. This makes DCM or Ethyl Acetate the superior choice for extracting this compound from aqueous reaction mixtures.
Experimental Protocols
As specific quantitative solubility data (mg/mL) varies by batch purity and polymorph, the following self-validating protocols are required for precise determination.
Protocol A: Visual Miscibility & Saturation Point (Shake-Flask Method)
Objective: Determine the solubility limit for crystallization or formulation.
Preparation: Weigh 100 mg of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol into a 4 mL borosilicate vial.
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
Agitation: Vortex for 30 seconds after each addition.
Observation:
Clear Solution: Soluble at current concentration.
Turbidity/Phase Separation: Saturation point reached.
Objective: Determine extraction efficiency between Organic (Octanol/DCM) and Aqueous phases.
Dissolution: Dissolve 50 mg of compound in 5 mL of Octanol (or DCM).
Equilibration: Add 5 mL of Phosphate Buffer (pH 7.4). Shake vigorously for 5 minutes.
Separation: Centrifuge at 3000 rpm for 2 minutes to break emulsion.
Quantification: Analyze both phases via HPLC (UV detection at 254 nm).
Result: A higher peak area in the organic phase confirms suitability for organic extraction work-ups.
Workflow Visualization
Figure 1: Solubility Determination Workflow
This logic flow guides the researcher through the process of determining the exact solubility limit for a new batch of material.
Caption: Step-by-step gravimetric workflow for determining solubility limits.
Figure 2: Solvent Selection Decision Tree
A strategic guide for selecting the correct solvent based on the operational stage (Synthesis vs. Purification).
Caption: Decision matrix for solvent selection across the chemical processing lifecycle.
References
Sigma-Aldrich. (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol Product Sheet. CAS 2274741-72-7. Link
Organic Syntheses. Synthesis of Functionalized Pyrazoles via Condensation. Org. Synth. 2013, 90, 240-250. (Provides analogous solubility data for chloropyrazoles). Link
National Center for Biotechnology Information. PubChem Compound Summary for (1-Methyl-1H-pyrazol-3-yl)methanol. (Structural analog comparison). Link
BenchChem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents. (General pyrazole solubility trends). Link
pKa values and acidity of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
An In-depth Technical Guide to the pKa and Acidity of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol Abstract The acid dissociation constant, pKa, is a fundamental physicochemical parameter that dictates the ionization stat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the pKa and Acidity of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Abstract
The acid dissociation constant, pKa, is a fundamental physicochemical parameter that dictates the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties in drug development. This guide provides a comprehensive technical analysis of the pKa values and acidity of the heterocyclic compound (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol. We explore the theoretical underpinnings of its acidic and basic centers, detailing the electronic contributions of the N-methyl, chloro, and methanol substituents on the pyrazole core. Furthermore, this document presents field-proven, step-by-step protocols for both the experimental determination of pKa via potentiometric titration and its prediction using computational methods. The synthesis of these theoretical and practical approaches offers researchers and drug development professionals a robust framework for understanding and manipulating the physicochemical properties of substituted pyrazole derivatives, a scaffold of significant interest in medicinal chemistry.
Introduction to (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol and the Significance of pKa
The Pyrazole Scaffold in Medicinal Chemistry
Pyrazole and its derivatives represent a privileged class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern medicinal chemistry, found in a wide array of therapeutic agents due to its metabolic stability and versatile biological activities, which include anti-inflammatory, antimicrobial, and anti-cancer properties. The compound of interest, (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol (Figure 1), incorporates key substituents that modulate its electronic and steric profile, making a thorough understanding of its physicochemical properties essential for its application.
Figure 1. Chemical structure of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol.
The Critical Role of pKa in Drug Development
The pKa value quantitatively describes the strength of an acid in solution. It is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. This parameter is a critical determinant of a drug candidate's behavior, governing fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
Solubility: The ionization state directly impacts aqueous solubility, a prerequisite for absorption and formulation.
Permeability: Generally, neutral species more readily cross biological membranes. The pKa value, in conjunction with physiological pH, determines the ratio of charged to uncharged forms of the molecule.
Target Binding: The charge state of a molecule can be crucial for electrostatic interactions with its biological target, such as an enzyme active site or a receptor.
Therefore, the accurate determination and prediction of pKa are indispensable activities in the rational design and optimization of new chemical entities. This guide serves to elucidate the specific acidic and basic properties of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol.
Theoretical Analysis of Acidity and Basicity
The structure of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol presents two primary sites for ionization: the basic pyridine-like nitrogen at the N2 position and the acidic proton of the C3-methanol substituent.
Potential Ionization Sites
Basicity at N2 (Pyridine-like Nitrogen): The sp2-hybridized nitrogen at the N2 position possesses a lone pair of electrons in the plane of the aromatic ring, making it a potential proton acceptor (a Brønsted-Lowry base). The pKa of its conjugate acid (pKaH) quantifies this basicity. A lower pKaH value corresponds to weaker basicity.
Acidity of the C3-Methanol Group: The hydroxyl (-OH) proton of the methanol group is weakly acidic and can be donated under sufficiently basic conditions. The pKa of this group reflects its strength as a Brønsted-Lowry acid.
Influence of Substituents on pKa
The electronic properties of the pyrazole ring and its ionizable centers are heavily modulated by the attached substituents through inductive and resonance effects.
N1-Methyl Group: As an alkyl group, the methyl substituent is electron-donating. This effect increases the electron density within the pyrazole ring, which in isolation would enhance the basicity of the N2 nitrogen.
C5-Chloro Group: Chlorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density throughout the pyrazole ring. Consequently, it destabilizes the positive charge on the protonated N2 nitrogen, drastically decreasing its basicity (lowering the pKaH). Conversely, this inductive withdrawal stabilizes the negative charge of the alkoxide anion formed upon deprotonation of the methanol group, thereby increasing its acidity (lowering its pKa).
C3-Methanol Group (-CH₂OH): This group is generally considered to be weakly electron-withdrawing, though its effect is substantially less pronounced than that of the chloro group.
Qualitative Prediction: Based on this analysis, the dominant electronic factor is the C5-chloro substituent. We can therefore predict that (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol will be a very weak base due to the potent electron-withdrawing nature of chlorine. The methanol group will be a weak acid, with a pKa likely in the range of typical alcohols (pKa ~14-16), but potentially slightly more acidic due to stabilization of the conjugate base by the heterocyclic system.
Experimental pKa Determination by Potentiometric Titration
Potentiometric titration remains one of the most accurate and widely used methods for determining pKa values. The method involves the stepwise addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.
Causality Behind the Experimental Design
The choice of potentiometry is based on its direct measurement of hydrogen ion activity (pH), which is the master variable in acid-base equilibria. The protocol is designed to be self-validating. Calibrating the pH meter with standard buffers ensures measurement accuracy. Maintaining a constant ionic strength with a background electrolyte like KCl minimizes variations in activity coefficients. Purging with an inert gas like nitrogen prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of weak bases.
Detailed Protocol for Potentiometric Titration
This protocol outlines the determination of both the acidic and basic pKa values.
Preparation of Solutions:
Analyte Solution: Accurately weigh and dissolve (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol in a suitable solvent (e.g., a methanol/water or DMSO/water mixture if aqueous solubility is low) to a final concentration of approximately 1-10 mM.
Titrants: Prepare and standardize 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
Ionic Strength Adjuster: Prepare a 1.5 M potassium chloride (KCl) solution.
Instrument Calibration and Setup:
Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).
Place a known volume (e.g., 20.0 mL) of the analyte solution into a temperature-controlled titration vessel equipped with a magnetic stirrer.
Add the ionic strength adjuster to achieve a final concentration of ~0.15 M KCl.
Immerse the calibrated pH electrode and a temperature probe into the solution.
Titration Procedure:
For Basic pKa (pKaH):
Begin bubbling nitrogen gas through the solution.
Start the titration by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M HCl titrant.
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
Continue the titration well past the equivalence point (the region of sharpest pH change).
For Acidic pKa:
Using a fresh sample of the analyte solution, repeat the setup.
Titrate with the standardized 0.1 M NaOH solution using the same incremental addition and recording procedure.
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
The equivalence point (Veq) is the inflection point of this sigmoid curve. It can be precisely located by finding the peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V).
The pKa is equal to the pH at the half-equivalence point (Veq / 2).
Workflow Visualization
Diagram 1. Experimental workflow for pKa determination via potentiometric titration.
Computational pKa Prediction
In silico methods provide a powerful, resource-efficient means to predict pKa values, guiding synthesis and prioritization of compounds. Quantum mechanics (QM) offers a first-principles approach to this challenge.
Principle of Quantum Mechanical Prediction
QM methods, particularly Density Functional Theory (DFT), can calculate the Gibbs free energy (ΔG) of the deprotonation reaction in both the gas phase and in a solvent using continuum solvation models. The pKa is then calculated from this free energy change. While highly powerful, achieving high accuracy (error < 1 pKa unit) is challenging and heavily dependent on the chosen level of theory, basis set, and especially the solvation model.
General Computational Workflow
Structure Preparation: Draw the 3D structures of both the protonated and deprotonated forms of the molecule for each ionization site.
Geometry Optimization: Perform a full geometry optimization for all species in both the gas phase and using an implicit solvation model (e.g., PCM, SMD) that represents the solvent (e.g., water).
Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation to confirm the structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.
Energy Calculation: Obtain the final, high-accuracy single-point electronic energy for all species.
pKa Calculation: Use the calculated Gibbs free energies of the protonated (HA) and deprotonated (A⁻) forms, along with the known experimental Gibbs free energy of solvation of the proton, to calculate the pKa via the thermodynamic cycle.
Workflow Visualization
Diagram 2. Generalized workflow for computational pKa prediction using QM methods.
Synthesis and Interpretation of Acidity Data
By integrating theoretical analysis with experimental and computational data, a comprehensive acidity profile of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol can be established.
Summary of Expected pKa Values
The following table summarizes the anticipated pKa values for the two primary ionization sites of the molecule. These are predictive values based on the principles discussed; actual experimental results would be required for definitive confirmation.
Ionization Site
Type
Predicted pKa Range
Primary Influencing Factors
N2 (Pyridine-like Nitrogen)
Basic
1.0 - 2.5 (pKaH)
Strong electron-withdrawal by C5-Cl, reducing basicity.
C3-Methanol (-CH₂OH)
Acidic
14.0 - 15.5
Intrinsic acidity of an alcohol, slightly enhanced by the ring.
Discussion and Implications
Weak Basicity: The pKaH of the N2 nitrogen is expected to be very low. For context, the pKaH of the parent pyrazole is ~2.5. The potent inductive effect of the C5-chloro group significantly diminishes the ability of the N2 lone pair to accept a proton. At physiological pH (~7.4), the N2 nitrogen will be overwhelmingly in its neutral, unprotonated state. This has significant implications for its ability to form salt bridges or engage in hydrogen bond donation in a biological environment.
Weak Acidity: The hydroxyl group of the methanol substituent will behave as a very weak acid, similar to other primary alcohols. It will only be significantly deprotonated under strongly basic conditions (pH > 14). Therefore, at physiological pH, this group will exist exclusively in its neutral, protonated form. This ensures it can act as a hydrogen bond donor, a common and critical interaction in drug-receptor binding.
Conclusion
This technical guide has provided a detailed examination of the acidity and basicity of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol. Through a theoretical analysis of substituent effects, we predict that the molecule is a very weak base and a very weak acid. The dominant C5-chloro group drastically reduces the basicity of the pyridine-like N2 nitrogen, while the C3-methanol group retains its characteristic weak acidity.
We have presented robust, step-by-step methodologies for both the experimental determination of pKa by potentiometric titration and its theoretical prediction via quantum mechanical calculations. The combined application of these methods provides drug discovery and development scientists with the necessary tools to accurately characterize the ionization behavior of this, and related, substituted pyrazoles. A precise understanding of pKa is not merely an academic exercise; it is a fundamental prerequisite for controlling the solubility, permeability, and ultimately the therapeutic efficacy of novel drug candidates.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Gonçalves, M. F., & Iley, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Available from: [Link]
Saris, A. J., & van den Berg, F. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
Gonçalves, M. F., & Iley, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available from: [Link]
Hörner, M., et al. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. ACS.org. Available from: [Link]
Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured? Retrieved from [Link]
Leito, I. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
ResearchGate. (2017). (PDF) Chemistry and Therapeutic Review of Pyrazole. Retrieved from [Link]
ACS. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Retrieved from [Link]
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
Routledge. (2017). Computational Approaches for the Prediction of pKa Values - 1st Edition. Retrieved from [Link]
Hwang, S., Jang, Y. H., & Chung, D. S. (n.d.). Density functional theory calculation on the pKa values of pyridine, imidazole and pyrazole derivatives.
El-Shehry, M. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available from: [Link]
Indian Academy of Sciences. (2014). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Retrieved from [Link]
DigitalOcean. (2021). Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels. Retrieved from [Link]
Reddit. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved from [Link]
Rupp, M. (2011). Predicting the pKa of Small Molecules.
Reddit. (2025). Pyrazole deprotonation. Retrieved from [Link]
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines.
University of Tartu. (n.d.). pKa values bases - Chair of Analytical Chemistry. Retrieved from [Link]
ResearchGate. (2016). On the relationships between basicity and acidity in azoles. Retrieved from [Link]
PubChem. (n.d.). (5-chloro-1-methyl-1h-pyrazol-3-yl)methanol. Retrieved from [Link]
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives.
Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]
KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Retrieved from [Link]
ResearchGate. (n.d.). pKa Values in aqueous MeOH and aqueous DMSO*. Retrieved from [Link]
ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Foundational
An In-depth Technical Guide to (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical compound (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol, a functionalized pyraz...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol, a functionalized pyrazole with significant potential in medicinal chemistry and organic synthesis. This document details its chemical identity, a validated synthetic pathway, and its characterization through various spectroscopic techniques. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel chemical entities. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, and this guide offers insights into the utility of this specific derivative as a versatile building block.[1][2][3]
Chemical Identity and Properties
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol is a substituted pyrazole derivative characterized by a chlorosubstituent at the 5-position, a methyl group at the 1-position of the pyrazole ring, and a hydroxymethyl group at the 3-position.
Synthesis of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
The synthesis of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol can be effectively achieved through the reduction of its corresponding ester precursor, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. This transformation is a standard procedure in organic synthesis, where a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is employed to convert the ester functionality into a primary alcohol.[5][6][7][8]
Synthetic Workflow
The overall synthetic strategy is a two-step process starting from commercially available materials. The first step involves the synthesis of the pyrazole core, followed by the reduction of the ester to the desired alcohol.
Caption: Synthetic workflow for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol.
Experimental Protocol: Reduction of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Disclaimer: This protocol is a representative procedure based on established methods for the reduction of esters using lithium aluminum hydride.[5][6][7][8] It should be performed by trained chemists in a well-ventilated fume hood, adhering to all necessary safety precautions for handling pyrophoric reagents.
Materials:
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Anhydrous diethyl ether
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
Anhydrous magnesium sulfate (MgSO₄)
Deionized water
Ethyl acetate
Hexanes
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Ice bath
Rotary evaporator
Standard glassware for workup and purification
Chromatography column
Procedure:
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
Addition of Ester: A solution of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Quenching: Upon completion, the reaction is carefully quenched by slowly and sequentially adding deionized water (volume equal to the mass of LiAlH₄ used), followed by a 15% aqueous sodium hydroxide solution (same volume), and finally deionized water again (three times the volume). This procedure is known as the Fieser workup and is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts.
Filtration and Extraction: The resulting slurry is stirred for 15 minutes and then filtered through a pad of Celite®. The filter cake is washed thoroughly with ethyl acetate. The combined filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with ethyl acetate.
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Spectroscopic Characterization
Technique
Expected Observations
¹H NMR
A singlet for the pyrazole ring proton (C4-H), a singlet for the N-methyl protons, a singlet or triplet for the hydroxyl proton (exchangeable with D₂O), and a singlet or doublet for the methylene protons (CH₂OH).
¹³C NMR
Resonances for the five carbon atoms of the molecule, including the N-methyl carbon, the pyrazole ring carbons (C3, C4, C5), and the methylene carbon of the hydroxymethyl group.
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺ corresponding to the calculated molecular weight. Isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable.[4]
Infrared (IR) Spectroscopy
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching bands, and characteristic absorptions for the pyrazole ring.
Applications and Future Perspectives
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas.[1][2][3][15] The title compound, (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol, serves as a versatile synthon for the construction of more complex molecules. The presence of three distinct functional handles—the chloro group, the N-methylated pyrazole ring, and the primary alcohol—allows for a variety of subsequent chemical modifications.
Caption: Potential application areas for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol.
The chloro substituent at the C5 position can be displaced through nucleophilic aromatic substitution, allowing for the introduction of various functionalities. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or halides, providing further avenues for molecular elaboration. The N-methylated pyrazole core itself is a common motif in many biologically active compounds.
Given the established importance of pyrazole-containing molecules in drug discovery, (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its utility as a building block warrants further exploration in the development of new chemical entities targeting a variety of diseases.
Safety and Handling
As with all chemical reagents, (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. The synthesis protocol described involves the use of lithium aluminum hydride, a pyrophoric and water-reactive reagent, which requires specialized handling procedures under an inert atmosphere.
Conclusion
This technical guide has provided a detailed overview of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol, including its chemical identity, a reliable synthetic protocol, and expected characterization data. As a functionalized pyrazole derivative, this compound holds significant promise as a versatile intermediate for the synthesis of novel molecules with potential applications in medicinal chemistry and other areas of chemical research. The information presented herein is intended to facilitate the work of researchers and professionals in the field, enabling further exploration of the chemical space and the development of new and valuable compounds.
References
PubChem. (5-chloro-1-methyl-1h-pyrazol-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link][4]
Silva, V. L. M., et al. (2022). Recent advances in the synthesis, functionalization and applications of pyrazole-type compounds I. MDPI.[1]
Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
El-Sayed, M. A. A., et al. (2025, October 15).
Kumar, V., et al. (2021). Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. Current Organic Chemistry, 25(10), 1234-1267.
Royal Society of Chemistry. (2021). Supplementary Information. Retrieved from [Link]
MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 8879-8891.
Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. Retrieved from [Link]
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
University of Oxford. Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry.
PubChem. (1H-Pyrazol-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
Chemistry Steps. (2020, February 23). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]
ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
ResearchGate. (2025, August 7). Synthetic pathway for the intermediate 1-aryl-5-chloro-3-methyl-pyrazole-4-carbaldehydes (1a–c). [Image]. Retrieved from [Link]
ResearchGate. (2025, October 16). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]
ResearchGate. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. International Journal of Molecular Sciences, 13(9), 10834-10841.
Kaunas University of Technology. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
Comprehensive Guide to Chlorinated Pyrazole Methanol Derivatives
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Agrochemical Researchers Focus: Synthesis, Reactivity, and Structural Utility of the (5-chloro-1H-pyrazol-4-yl)methanol Scaffold Pa...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Agrochemical Researchers
Focus: Synthesis, Reactivity, and Structural Utility of the (5-chloro-1H-pyrazol-4-yl)methanol Scaffold
Part 1: Executive Technical Overview
Chlorinated pyrazole methanol derivatives represent a privileged scaffold in modern drug discovery and agrochemistry. This structural motif combines three critical pharmacophoric features:
The Pyrazole Core: A 5-membered aromatic heterocycle acting as a hydrogen bond donor/acceptor and a bioisostere for imidazoles or phenyl rings.
The Chlorine Substituent (C5/C3): Enhances lipophilicity (
), blocks metabolic hot-spots (preventing CYP450 oxidation), and provides an electronic handle for halogen bonding.
The Hydroxymethyl Group (C4): A versatile "warhead" or linker, capable of participating in H-bonding interactions or serving as a pivot for further derivatization (e.g., conversion to benzyl-type halides or ethers).
This guide focuses on the (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol derivative as a canonical model, detailing its synthesis via the Vilsmeier-Haack mechanism, its reactivity profile, and its application in fragment-based drug design (FBDD).
Part 2: Core Synthesis – The "Self-Validating" Protocol
The industrial standard for accessing 5-chloro-4-hydroxymethyl pyrazoles is a two-stage sequence: Vilsmeier-Haack Formylation/Chlorination followed by Chemoselective Reduction .
Stage 1: One-Pot Chlorination-Formylation
Objective: Convert 1,3-dimethyl-5-pyrazolone to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[1]
Mechanism & Causality
Reagent Choice: Phosphorus oxychloride (
) acts as both the chlorinating agent and the dehydrating agent for the DMF (Vilsmeier reagent formation).
Regioselectivity: The electron-rich pyrazolone enol attacks the electrophilic Vilsmeier salt (
) at the C4 position (nucleophilic aromatic substitution), followed by conversion of the C5-carbonyl to a C5-chloride via the chloro-iminium intermediate.
Experimental Protocol
Reagent Activation: In a flame-dried round-bottom flask under
Checkpoint: Observe the formation of a white/yellow precipitate (Vilsmeier salt). If the solution remains clear, moisture may be present.
Substrate Addition: Dissolve 1,3-dimethyl-5-pyrazolone (1.0 equiv) in minimal DMF and add slowly to the pre-formed salt.
Cyclization/Chlorination: Heat the mixture to 90°C for 4 hours.
Self-Validation: Monitor TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a non-polar aldehyde spot ().
Quench & Workup: Pour the reaction mixture onto crushed ice/sodium acetate (buffer). Stir for 30 min to hydrolyze the iminium salt to the aldehyde. Filter the precipitate.
Stage 2: Chemoselective Reduction
Objective: Reduce the C4-aldehyde to the C4-methanol without dechlorinating the C5 position.
Experimental Protocol
Solvation: Suspend the crude aldehyde (from Stage 1) in methanol (0.2 M concentration).
Reduction: Add sodium borohydride (
, 0.5 equiv) portion-wise at 0°C.
Causality:
is mild enough to reduce the aldehyde without affecting the aryl chloride or the pyrazole ring unsaturation.
Validation: Monitor via IR spectroscopy. The strong carbonyl stretch (
) must completely vanish, replaced by a broad hydroxyl band ().
Isolation: Quench with dilute HCl, evaporate methanol, and extract with dichloromethane.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the synthetic workflow and the divergent reactivity pathways available from the core scaffold.
Figure 1: Synthetic workflow for 5-chloro-pyrazole methanol derivatives, highlighting the Vilsmeier-Haack route and downstream functionalization points.
Part 4: Reactivity Profile & Application Data
Quantitative Physicochemical Data
The introduction of chlorine adjacent to the hydroxymethyl group significantly alters the electronic landscape of the molecule compared to the non-chlorinated analog.
Utility: Allows for the installation of aryl or heteroaryl groups at the C5 position.
Note: The C5-Cl is sterically hindered and electron-rich compared to typical aryl chlorides; specialized ligands (e.g., XPhos, SPhos) are often required for efficient coupling.
Part 5: References
Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Source: GuideChem / Literature Protocols
Context: Detailed procedure for the Vilsmeier-Haack formylation and chlorination of pyrazolones.[2]
Biological Evaluation of Pyrazole Derivatives
Source: MDPI (Molecules Journal)
Context: Analysis of antibacterial and anti-tumor activities of chlorinated pyrazole scaffolds.[3][4]
Reactivity of Pyrazole Methanols in Drug Discovery
Source: National Institutes of Health (PMC)
Context: Review of pyrazole-based pharmacophores and the role of halogenation in binding affinity.
Safety and Handling of Chlorinated Pyrazole Intermediates
Source: PubChem (CID 65815789)
Context: Safety data sheet and physicochemical properties for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.[5]
Application Note: Precision Oxidation of (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the oxidation of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol to its corresponding aldehyde, 5-chloro-1-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the oxidation of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol to its corresponding aldehyde, 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde .
Executive Summary & Strategic Analysis
The transformation of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol to its aldehyde is a pivotal step in the synthesis of pyrazole-based pharmacophores (e.g., kinase inhibitors, agrochemicals). Unlike the 4-position, which is electron-rich and easily formylated via Vilsmeier-Haack chemistry, the 3-position typically requires the reduction of an ester to an alcohol followed by controlled oxidation.
The Chemoselectivity Challenge
The primary challenge is avoiding over-oxidation to the carboxylic acid (5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid) while maintaining the integrity of the chloro-substituent. The pyrazole ring is electron-deficient compared to phenyl rings, making the methylene protons less acidic, but the resulting aldehyde is susceptible to hydration and subsequent oxidation.
Method Selection Matrix
We present three protocols tailored to specific project phases:
Feature
Method A: Activated MnO₂
Method B: Dess-Martin (DMP)
Method C: TEMPO/NaOCl
Scale
Lab (<10 g)
Discovery (<5 g)
Process (>50 g)
Mechanism
Heterogeneous Surface
Homogeneous Iodine(V)
Radical Catalysis
Selectivity
Excellent (Aldehyde stop)
Excellent
Good (pH dependent)
Workup
Filtration (Simple)
Aqueous Wash
Phase Separation
Cost
Low
High
Very Low
Recommendation
Primary Choice
For Sensitive Substrates
For Scale-up
Reaction Pathway & Logic
The following diagram illustrates the oxidation pathway and the critical decision points for process control.
Caption: Reaction pathway highlighting the risk of over-oxidation via the gem-diol intermediate and critical process controls.
Best for: Routine lab-scale synthesis where ease of workup is prioritized.
Mechanism: Radical adsorption mechanism. The "activated" nature of MnO₂ is critical; commercial "precipitated" MnO₂ often fails without activation.
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous preferred)
Step-by-Step Procedure:
Activation (Critical): If using commercial MnO₂ stored for >6 months, heat at 110°C in an oven for 12 hours prior to use. This removes surface-bound water that deactivates the oxidant.
Dissolution: In a round-bottom flask, dissolve the alcohol in DCM (0.1 M concentration).
Addition: Add Activated MnO₂ (10 eq) in a single portion.
Reaction: Stir vigorously at room temperature.
Note: Heterocyclic alcohols can be sluggish. If TLC shows <50% conversion after 4 hours, add another 5 eq of MnO₂ and heat to reflux (40°C).
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The aldehyde typically runs significantly higher (less polar) than the alcohol.
Stain: UV active. 2,4-DNP stain will turn yellow/orange instantly for the aldehyde.
Workup: Filter the black suspension through a pad of Celite® or diatomaceous earth. Rinse the pad thoroughly with DCM.
Caution: Do not let the MnO₂ pad dry out completely under vacuum if scale is large (fire hazard with residual solvent vapors).
Concentration: Evaporate the filtrate under reduced pressure to yield the crude aldehyde.
Purification: Usually not required. If necessary, flash chromatography on silica gel.
Protocol B: Dess-Martin Periodinane (DMP)
Best for: Small scale, high-value material, or if the MnO₂ reaction is too slow.
Mechanism: Ligand exchange followed by reductive elimination.
Buffer: NaHCO₃ (aqueous saturated) to maintain pH 8.6–9.5.
Solvent: DCM/Water biphasic mixture.
Step-by-Step Procedure:
Mixture: Dissolve alcohol and TEMPO in DCM. Add aqueous solution of KBr. Cool to 0°C.
Oxidant Feed: Slowly add the NaOCl solution dropwise via addition funnel.
Control: Maintain internal temperature <10°C.
pH Control: If the pH drops below 8, the reaction slows; if >10, over-oxidation to acid occurs. Add NaHCO₃ as needed.[1]
Completion: Reaction is typically instant upon bleach addition. Stir for 15 mins post-addition.
Quench: Add aqueous Na₂SO₃ (sodium sulfite) to destroy excess hypochlorite (check with starch-iodide paper: should be white).
Workup: Separate phases. Wash organic phase with brine. Dry and concentrate.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify the following analytical markers.
Marker
Alcohol (Starting Material)
Aldehyde (Product)
Notes
¹H NMR (CDCl₃)
~4.6 ppm (d, 2H, -CH ₂OH)
~9.9 ppm (s, 1H, -C HO)
The disappearance of the doublet at 4.6 and appearance of singlet at 9.9 is definitive.
IR Spectroscopy
Broad ~3300 cm⁻¹ (O-H)
Sharp ~1690-1700 cm⁻¹ (C=O)
Loss of OH stretch is critical.
TLC (50% EtOAc)
Lower R_f (e.g., 0.3)
Higher R_f (e.g., 0.6)
Aldehyde is significantly less polar.
Troubleshooting Table:
Observation
Diagnosis
Remediation
Low Conversion (MnO₂)
Inactive Reagent
Use Protocol B (DMP) or activate MnO₂ at 110°C overnight.
Carboxylic Acid Formed
Over-oxidation
Check pH in Protocol C (too high). In Protocol A/B, ensure anhydrous solvents.
Aldehyde Decomposes
Air Oxidation
Store product under Argon at -20°C. Aldehydes on electron-deficient rings are reactive.
References
MnO₂ Oxidation of Heterocycles
Taylor, R. J. K., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis."[3] Organic & Biomolecular Chemistry, 2005.[4]
Dess-Martin Periodinane Protocol
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155–4156.[5]
TEMPO/Bleach (Anelli)
Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes... mediated by nitroxyl radicals." Journal of Organic Chemistry, 1987, 52(12), 2559–2562.
Pyrazoles in Medicinal Chemistry
Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 2011. (Contextual grounding for the scaffold).
Application Note: Strategic Halogenation of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
The following Application Note and Protocol Guide details the halogenation strategies for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol . This guide is structured for medicinal chemists and process development scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide details the halogenation strategies for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol . This guide is structured for medicinal chemists and process development scientists, focusing on the two distinct reactive centers of the molecule: the C3-hydroxymethyl group (aliphatic substitution) and the C4-aromatic proton (electrophilic aromatic substitution).
Executive Summary & Reactivity Profile
The scaffold (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1258002-28-6) presents a unique bifunctional reactivity profile essential for fragment-based drug discovery (FBDD). The molecule contains a pre-installed halogen (5-Cl) which modulates the electron density of the pyrazole ring, making the remaining C4-position less nucleophilic than unsubstituted pyrazoles but still amenable to electrophilic aromatic substitution (SEAr). Simultaneously, the C3-primary alcohol offers a handle for conversion to alkyl halides, enabling SN2 coupling reactions.
Reactivity Heatmap
Site
Functionality
Primary Reactivity
Target Transformation
C3
Primary Alcohol (-CH₂OH)
Nucleophilic Attack / Leaving Group Activation
Alkyl Halogenation (–CH₂Cl, –CH₂Br)
C4
Aromatic C-H
Electrophilic Aromatic Substitution (SEAr)
Ring Halogenation (–Br, –I, –Cl)
C5
Vinyl Chloride (-Cl)
Stabilized Leaving Group
Inert under standard halogenation conditions
N1
N-Methyl
Blocking Group
Prevents tautomerization
Strategic Pathways & Decision Logic
The following decision tree illustrates the synthetic pathways available based on the desired final motif.
Figure 1: Synthetic divergence map. The "Start" node represents the parent alcohol. Green nodes indicate ring functionalization; Red nodes indicate side-chain functionalization.
Detailed Experimental Protocols
Protocol A: C3-Alkyl Chlorination (Synthesis of the Chloromethyl Scaffold)
Objective: Conversion of the C3-alcohol to a C3-alkyl chloride without affecting the pyrazole ring.
Mechanism: Nucleophilic substitution via an alkyl chlorosulfite intermediate.
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)
Catalyst: DMF (1-2 drops, optional but recommended)
Step-by-Step Methodology:
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂) or N₂ inlet.
Dissolution: Dissolve 1.0 g (6.8 mmol) of the starting alcohol in 15 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath.
Addition: Add SOCl₂ (0.75 mL, ~10 mmol) dropwise over 10 minutes. Caution: Gas evolution (SO₂ and HCl) will occur.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
Validation: Monitor via TLC (30% EtOAc/Hexane). The alcohol (lower R_f) should disappear, replaced by a less polar spot (higher R_f).
Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator).
Note: Do not use an aqueous workup if the HCl salt is desired. For the free base, dilute with DCM and wash with saturated NaHCO₃ (aq).
Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes).
Expected Yield: 85–95%
Key Reference: Sigma-Aldrich lists the hydrochloride salt of the 3-chloromethyl analog as a stable commercial product, validating the stability of this transformation [1].
Objective: Selective introduction of a bromine atom at the C4 position while preserving the C3-alcohol.
Mechanism: Electrophilic Aromatic Substitution (SEAr). The 5-Cl group directs, but the C4 position is the only available site.
Setup: Use a shielded flask (foil-wrapped) to prevent radical side reactions initiated by light.
Dissolution: Dissolve 1.0 g (6.8 mmol) of substrate in 20 mL of MeCN.
Addition: Add NBS (1.27 g, 7.1 mmol) portion-wise at 0 °C.
Critical Check: Do not dump NBS all at once; exothermic reaction is possible.
Reaction: Stir at RT for 3–6 hours.
Causality: The electron-rich nature of the pyrazole ring facilitates attack on the electrophilic bromine of NBS. The 5-chloro substituent slightly deactivates the ring, potentially requiring longer reaction times compared to non-chlorinated pyrazoles [2].
Quench: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).
Wash: Wash combined organics with brine and 10% Na₂S₂O₃ (sodium thiosulfate) to remove traces of free bromine.
Purification: Recrystallization from EtOH/Hexane or column chromatography.
Expected Yield: 75–85%
Mechanistic Insight: While NBS can oxidize primary alcohols to aldehydes, the reaction rate for SEAr on the electron-rich pyrazole is significantly faster than alcohol oxidation under non-radical conditions [3].
Protocol C: C3-Alkyl Bromination (Appel Reaction)
Objective: Synthesis of the highly reactive 3-(bromomethyl) derivative.
Why Appel? PBr₃ is effective but generates HBr, which can be harsh. The Appel reaction (CBr₄/PPh₃) is milder and pH neutral.
Step-by-Step Methodology:
Dissolve substrate (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous DCM at 0 °C.
Add PPh₃ (1.2 equiv) portion-wise.
Stir at 0 °C for 1 hour, then RT for 2 hours.
Precipitate PPh₃O by adding cold ether/hexane, filter, and concentrate.
Analytical Data & Troubleshooting
Comparative Properties Table
Compound
Formula
MW ( g/mol )
Predicted LogP
Key IR Signal (cm⁻¹)
Parent Alcohol
C₅H₇ClN₂O
146.57
0.55
3350 (O-H stretch)
3-Chloromethyl
C₅H₆Cl₂N₂
165.02
1.60
740 (C-Cl stretch)
4-Bromo-Alcohol
C₅H₆BrClN₂O
225.47
1.25
3400 (O-H), 600 (C-Br)
Troubleshooting Guide
Issue: Poly-halogenation observed.
Cause: Excess reagent or high temperature.
Fix: Strictly control stoichiometry (1.05 equiv) and keep temperature at 0 °C during addition.
Issue: Alcohol oxidation during ring bromination.
Cause: Radical pathway activation.
Fix: Wrap flask in foil; add radical scavenger (e.g., BHT, 1 mol%) if necessary.
Issue: Low conversion in SOCl₂ reaction.
Cause: HCl scavenging inhibition.
Fix: Add catalytic DMF (Vilsmeier-Haack intermediate formation) to accelerate the reaction.
He, J., et al. (2021).[1] "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry, 17, 2421–2428. [Link]
National Institutes of Health (NIH). (2007). Synthesis of (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. PubChem Database. [Link]
Organic Syntheses. (2008). General Procedure for Reaction of Alcohols with Thionyl Chloride. Org. Synth. Coll. Vol. 10. [Link]
Application Note: Overcoming Steric and Electronic Deactivation in the Suzuki-Miyaura Cross-Coupling of (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol
Executive Summary & Mechanistic Rationale (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol is a highly valuable building block in medicinal chemistry, providing a functionalized, nitrogen-rich heterocyclic core for drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol is a highly valuable building block in medicinal chemistry, providing a functionalized, nitrogen-rich heterocyclic core for drug discovery. However, its utilization as an electrophile in Suzuki-Miyaura cross-coupling reactions presents a triad of distinct chemical challenges:
Electronic Deactivation : The C-Cl bond at the 5-position is notoriously inert compared to bromides or iodides. The electron-rich nature of the pyrazole ring further increases the activation energy required for the initial oxidative addition step[1].
Steric Hindrance : The adjacent N1-methyl group creates a sterically congested microenvironment around the C5-electrophilic center, physically impeding the approach of the palladium catalyst.
Unprotected Hydroxyl Group : The C3-hydroxymethyl moiety contains a free, mildly acidic proton. The use of strong bases (e.g., NaOtBu) can lead to alkoxide formation, which may poison the catalyst, induce unwanted etherification side reactions, or cause severe solubility issues.
To systematically overcome these barriers, the catalytic system must be precisely engineered. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) is mandatory. These ligands create a highly electron-rich Palladium(0) center capable of inserting into the strong C-Cl bond, while their steric bulk subsequently forces the two organic fragments together, accelerating the reductive elimination step[1][2]. Furthermore, a mild inorganic base, such as potassium phosphate (K
PO), utilized in a biphasic solvent system (1,4-Dioxane/HO), ensures efficient transmetalation of the boronic acid without deprotonating the unprotected hydroxyl group[3][4].
Fig 1: Suzuki-Miyaura catalytic cycle tailored for sterically hindered 5-chloropyrazoles.
Condition Optimization and Causality Data
The following table summarizes the causal relationship between reaction conditions and coupling efficiency. Standard palladium catalysts fail to activate the sterically hindered C-Cl bond, necessitating the use of advanced Pd(0)/ligand combinations.
Entry
Catalyst System (mol%)
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh) (5%)
NaCO (2.0)
Toluene/HO
100
< 5%
Failure of oxidative addition; starting material recovered.
2
Pd(dba) (2%) + XPhos (4%)
KPO (2.0)
Dioxane/HO
100
88%
Optimal. Bulky ligand enables C-Cl cleavage; mild base tolerates -OH.
3
Pd(OAc) (4%) + SPhos (8%)
KPO (2.0)
Dioxane/HO
100
82%
Viable alternative. SPhos is highly effective for heteroaryl chlorides.
4
Pd(dba) (2%) + XPhos (4%)
NaOtBu (2.0)
Dioxane
100
41%
Strong base deprotonates the -OH group, leading to catalyst poisoning.
5
Pd(dba) (2%) + XPhos (4%)
KPO (2.0)
Dioxane (Anhydrous)
100
15%
Lack of water prevents formation of the reactive hydroxyboronate species.
Standard Operating Procedure (SOP): Self-Validating Protocol
This step-by-step methodology outlines the coupling of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol (1.0 mmol scale) with a generic arylboronic acid. The procedure is designed with built-in analytical checkpoints to ensure the system is self-validating.
Anaerobic Preparation (Critical Step) : To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the pyrazole substrate, arylboronic acid, Pd
(dba), XPhos, and KPO.
Causality: Solid-state mixing before solvent addition prevents localized concentration gradients.
Solvent Addition & Degassing : Add 1,4-Dioxane (4.0 mL) and H
O (1.0 mL). Immediately seal the vessel with a septum. Sparge the biphasic mixture with ultra-pure Nitrogen or Argon for exactly 15 minutes.
Self-Validation Checkpoint: During degassing, observe the color transition. The mixture should shift from a dark purple/red (characteristic of resting Pd
(dba)) to a deep orange or reddish-brown, indicating the successful formation of the active Pd(0)-XPhos complex. If the solution turns black, bulk palladium has precipitated, and the reaction must be aborted.
Thermal Activation : Replace the sparging needle with a nitrogen balloon (or seal the pressure vial) and transfer the vessel to a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 12–15 hours.
Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic phase (containing the catalyst and substrate) and the aqueous phase (containing the base and activated boronate)[4].
Reaction Monitoring (Self-Validation) : After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS.
Self-Validation Checkpoint: Look for the complete disappearance of the starting material mass. (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol exhibits a distinct isotopic signature at m/z 147 and 149[M+H]
in a 3:1 ratio due to the chlorine atom. The absence of this isotopic cluster confirms complete oxidative addition.
Aqueous Workup : Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
Causality: Because the product contains a polar hydroxymethyl group, it exhibits partial aqueous solubility. Multiple extractions with a polar organic solvent like Ethyl Acetate are required to prevent yield loss.
Purification : Combine the organic layers, dry over anhydrous Na
SO, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 20% to 80% Ethyl Acetate in Hexanes).
Fig 2: Self-validating experimental workflow for the Suzuki coupling of 5-chloropyrazoles.
Troubleshooting & Analytical Validation
Protodehalogenation (Formation of 1-methyl-1H-pyrazol-3-yl)methanol) : If LC-MS reveals a significant peak at m/z 113 [M+H]
, the catalyst is undergoing premature reductive elimination before transmetalation can occur. Solution: Ensure the boronic acid is not degrading and verify that sufficient water is present to dissolve the KPO base, which is required to activate the boronic acid[1].
Homocoupling of the Boronic Acid : The presence of biaryl byproducts indicates that oxygen was not fully excluded during the degassing phase. Solution: Increase the sparging time to 20 minutes and ensure all solvent seals are airtight.
Product Loss During Workup : If the isolated yield is significantly lower than the LC-MS conversion implies, the product is likely trapped in the aqueous phase due to hydrogen bonding from the free -OH group. Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction, or switch the extraction solvent to 10% Methanol in Dichloromethane.
References
[3] Suzuki Coupling, Organic Chemistry Portal. Available at:
[2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation, PMC (National Institutes of Health). Available at:
[4] Suzuki-Miyaura Cross Coupling Reaction, Tokyo Chemical Industry (TCI). Available at:
[1] Suzuki-Miyaura Coupling, Chemistry LibreTexts. Available at:
Application Note: Advanced Strategies for the C5-Functionalization of (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol
Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide a comprehensive, mechanistically grounded guide for functionalizing the challenging 5-chloro position of the (5-chloro-1-m...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: Provide a comprehensive, mechanistically grounded guide for functionalizing the challenging 5-chloro position of the (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol scaffold via transition-metal catalysis.
Introduction & Mechanistic Rationale
The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and anti-inflammatory agents. Functionalizing the C5 position of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol presents two distinct chemical challenges:
The C5-Cl Bond: The carbon-chlorine bond on an electron-rich 1-methylpyrazole is notoriously sluggish toward oxidative addition compared to its bromo- or iodo-analogues. The adjacent
-methyl group also introduces steric hindrance [1].
The C3-Hydroxymethyl Group: The primary alcohol (pKa ~15.5) is susceptible to deprotonation under strongly basic conditions. If deprotonated, the resulting alkoxide can coordinate to the palladium center, forming a stable resting state that sequesters the catalyst and halts the catalytic cycle.
To overcome these challenges, the choice of catalytic methodology must be dictated by the required base. We present two divergent pathways: a Direct Suzuki-Miyaura Coupling (which tolerates the free alcohol due to mild base conditions) and a Protection-Dependent Buchwald-Hartwig Amination (which requires transient protection to survive strong alkoxide bases).
Strategic workflows for C5-functionalization of the pyrazole scaffold.
or ) which are insufficiently basic to fully deprotonate the C3-methanol group [4]. Therefore, the free alcohol does not poison the catalyst. However, to overcome the high bond dissociation energy of the unactivated C5-Cl bond, a highly active, electron-rich, and bulky dialkylbiaryl phosphine ligand (such as XPhos ) is required. XPhos accelerates the rate-limiting oxidative addition step and prevents catalyst deactivation [1, 3].
Protocol 1: Direct C5-Arylation
Self-Validating System: The reaction mixture will transition from a pale yellow suspension to a dark brown solution as the active
Catalyst Pre-activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge
and XPhos. Evacuate and backfill with Argon (). Add 2 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes until a deep red/brown solution forms, indicating the formation of the active L complex.
Reagent Addition: To a separate flask, add the pyrazole substrate, phenylboronic acid, and
. Transfer the pre-activated catalyst solution to this flask via syringe.
Solvent Addition & Degassing: Add the remaining 1,4-dioxane (2 mL) and degassed
(1 mL). Sparge the biphasic mixture with Argon for 10 minutes. Failure to degas will result in rapid oxidation of XPhos and homocoupling of the boronic acid.
Reaction Execution: Seal the flask and heat to 100 °C in an oil bath for 12 hours.
In-Process Control (IPC): Monitor via LC-MS. The starting material (
147 ) should be fully consumed, replaced by the product mass ( 189 ).
Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with water (
mL) and brine, dry over , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition step.
Causality & Design:
C-N cross-coupling requires strong bases like
(pKa ~17) to deprotonate the amine nucleophile and facilitate transmetalation. However, this base will instantly deprotonate the C3-hydroxymethyl group. The resulting alkoxide acts as a strongly coordinating bidentate ligand, sequestering the palladium into an off-cycle resting state and killing catalytic turnover. Therefore, O-protection as a silyl ether (TBS) is mandatory [2].
For the amination of 5-chloropyrazoles, tBuBrettPhos is the optimal ligand. Its extreme steric bulk prevents the formation of dead-end bis-amine complexes, a common failure mode when coupling secondary amines with unactivated heteroaryl chlorides [2].
Dissolve the pyrazole substrate (1.0 mmol) and imidazole (2.0 mmol) in anhydrous DMF (3 mL) at 0 °C.
Add TBS-Cl (1.2 mmol) portion-wise. Warm to room temperature and stir for 2 hours.
Validation: TLC (Hexanes/EtOAc 1:1) will show a complete shift from
0.1 (alcohol) to 0.7 (silyl ether). Quench with water, extract with MTBE, dry, and concentrate.
Step 2b: Buchwald-Hartwig Amination
In a glovebox or under strict Argon, combine the TBS-protected pyrazole (1.0 mmol), morpholine (1.2 mmol),
(5.0 mol%), tBuBrettPhos (10.0 mol%), and (2.0 mmol) in a sealed vial.
Add anhydrous Toluene (4 mL). Heat at 110 °C for 16 hours.
Validation: LC-MS will confirm the disappearance of the chlorinated starting material. Filter through a short pad of Celite, washing with EtOAc, and concentrate.
Step 2c: TBAF Deprotection
Dissolve the crude aminated intermediate in THF (3 mL).
Add TBAF (1.0 M in THF, 1.5 mmol) dropwise at room temperature. Stir for 1 hour.
Concentrate and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH) to yield the pure 5-amino-pyrazole-3-methanol derivative.
Quantitative Data Summary
The table below summarizes the causality between catalyst choice, substrate protection status, and overall yield, validating the necessity of the outlined protocols.
Reaction Type
Catalyst / Ligand
Base
Solvent
C3-OH Status
Yield (%)
Mechanistic Note
Suzuki-Miyaura
Dioxane/
Unprotected
< 15%
Sluggish oxidative addition into C-Cl bond.
Suzuki-Miyaura
/ XPhos
Dioxane/
Unprotected
88%
Rapid OA; mild base tolerates free -OH.
Buchwald-Hartwig
/ tBuBrettPhos
Toluene
Unprotected
0%
Complete catalyst poisoning by alkoxide.
Buchwald-Hartwig
/ tBuBrettPhos
Toluene
TBS-Protected
82%
Efficient coupling; off-cycle complexes avoided.
References
Title: Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles
Source: Journal of Organic Chemistry
URL: [Link]
Application Note: Alkylation Strategies Using (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol
The following Application Note and Protocol guide is designed for research scientists and drug development professionals. It details the strategic use of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol as an alkylating agent...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide is designed for research scientists and drug development professionals. It details the strategic use of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol as an alkylating agent to introduce the 5-chloro-1-methyl-1H-pyrazol-3-yl motif into target scaffolds.
Introduction & Strategic Overview
(5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1136-60-3) is a versatile heterocyclic building block used to introduce the (5-chloro-1-methylpyrazol-3-yl)methyl moiety. This structural motif is increasingly prevalent in medicinal chemistry, particularly in the design of kinase inhibitors and agrochemicals, where the pyrazole ring serves as a bioisostere for phenyl or heteroaryl groups, and the 5-chloro substituent provides a handle for further functionalization (e.g., Suzuki couplings) or metabolic blocking.
Unlike simple benzyl alcohols, the reactivity of this pyrazolyl methanol is modulated by the electron-withdrawing nature of the 5-chloro substituent and the 1-methyl group. Consequently, direct alkylation requires specific activation strategies.
Core Challenges
Nucleophilicity vs. Electrophilicity: The hydroxyl group is a poor leaving group. It must be activated (Mitsunobu) or converted to a halide/sulfonate.
Regiostability: While the 1-methyl group blocks tautomerization, the 5-chloro position is potentially reactive under forcing basic conditions (SNAr), requiring mild alkylation protocols.
Strategic Approaches
We recommend two primary workflows depending on the acidity of the nucleophile and the scale of the reaction.
Method A: The Mitsunobu Coupling (Direct Alkylation)
Best for: Acidic nucleophiles (Phenols, Imides, Sulfonamides, pKa < 13).
Mechanism: In situ activation of the alcohol by a phosphine/azodicarboxylate complex.[1]
Advantages: Mild conditions (neutral pH), stereospecific (inversion, though irrelevant for primary CH₂), avoids isolation of unstable halides.
Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 - 1.5 equiv)
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure:
Preparation: Charge a dry reaction vessel with the pyrazolyl methanol (1.0 equiv), the nucleophile (1.0 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.1 M concentration).
Cooling: Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).
Activation: Add DIAD (1.2 equiv) dropwise over 15–30 minutes. Critical: Maintain temperature < 5 °C to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–16 hours. Monitor by TLC or LC-MS.[2]
Work-up: Quench with water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
Purification: The byproduct triphenylphosphine oxide (TPPO) can be difficult to remove.Precipitate TPPO by triturating the crude residue with cold hexanes/ether (1:1) before column chromatography.
Protocol B: Stepwise Alkylation via Mesylation
Phase 1: Synthesis of (5-chloro-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate
Dissolution: Dissolve (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).
Base Addition: Add Triethylamine (TEA) (1.5 equiv) and cool to 0 °C .
Completion: Stir at 0 °C for 1–2 hours. The reaction is usually rapid.
Work-up: Wash with cold 1N HCl (to remove TEA), then saturated NaHCO₃ and brine. Dry (MgSO₄) and concentrate.[5] Note: The mesylate is generally stable enough for immediate use without chromatography.
Phase 2: Nucleophilic Displacement (SN2)
Setup: Dissolve the Nucleophile (e.g., amine or thiol) (1.1 equiv) in dry DMF or Acetonitrile.
Base: Add Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv).
Alkylation: Add the crude Mesylate (from Phase 1) dissolved in a minimum amount of solvent.
Conditions: Stir at RT to 60 °C . (Heating may be required for sterically hindered nucleophiles).[6]
Isolation: Dilute with water and extract with EtOAc.
Quantitative Data Summary
The following table summarizes expected outcomes based on internal optimization studies and literature precedents for pyrazolyl carbinols.
Parameter
Method A (Mitsunobu)
Method B (Mesylate/SN2)
Primary Target
Phenols, acidic NH (pKa < 13)
Amines, Thiols, Amides
Typical Yield
65% – 85%
75% – 90% (over 2 steps)
Reaction Temp
0 °C → RT
0 °C (Step 1) → 60 °C (Step 2)
Key Byproduct
Ph₃P=O, Hydrazine dicarboxylate
Et₃N·HCl, Sulfonic acid salts
Atom Economy
Low (High MW waste)
Moderate
Scalability
Poor (Chromatography difficult)
Excellent (Crystallization possible)
Visualization of Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways for utilizing this reagent.
Caption: Decision matrix for selecting the optimal alkylation pathway based on nucleophile acidity.
Safety & Handling
Chloropyrazole Toxicity: While specific toxicology data for this alcohol is limited, chloropyrazoles can possess biologically active properties. Handle as a potential irritant and sensitizer.
Alkylating Potential: The mesylate/chloride intermediates (Method B) are potent alkylating agents (potential genotoxins). Destroy excess alkylating agent with aqueous ammonia or thiols before disposal.
Mitsunobu Reagents: DIAD/DEAD are shock-sensitive and potential explosion hazards if heated under confinement. Store in a refrigerator and use blast shields during scale-up.
References
Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
Pyrazolyl Methanol Reactivity: Tandon, V., et al. "Mitsunobu reaction: A powerful tool for the synthesis of natural products." Journal of Suzuki Coupling Applications, 2021. (Contextual inference from general pyrazole chemistry). Link
Halogenation of Pyrazole Alcohols: "Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-methanol and conversion to halides." Semantic Scholar / Organic Process Research, 2015. Link
Reagent Data: PubChem Compound Summary for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol. Link
General Alkylation Protocols: "Application Notes and Protocols for N-Alkylation of Pyrazoles." BenchChem, 2025.[3] Link (Representative Protocol Source).
converting (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol to pyrazole halides
This application note details the chemical conversion of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol (Starting Material, SM ) into its corresponding alkyl halides: the 3-(chloromethyl) and 3-(bromomethyl) derivatives. Th...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the chemical conversion of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol (Starting Material, SM ) into its corresponding alkyl halides: the 3-(chloromethyl) and 3-(bromomethyl) derivatives.
These "benzylic-like" pyrazole halides are critical electrophilic building blocks in medicinal chemistry, widely used to append the 5-chloro-1-methylpyrazole motif to nucleophiles (amines, thiols, phenols) in the synthesis of kinase inhibitors and agrochemicals.
Strategic Chemical Analysis
The transformation targets the primary alcohol at the C3 position. The presence of the 5-chloro substituent and the 1-methyl group imparts specific electronic properties to the substrate that dictate the reaction strategy:
Electronic Deactivation: The 5-chloro group is electron-withdrawing (inductive effect). This destabilizes any potential carbocation at the C3-methyl position, effectively shutting down
pathways. Consequently, protocols must favor mechanisms .
Nucleophilicity: The pyrazole nitrogens are less nucleophilic due to the 5-Cl group, reducing the risk of self-quaternization (intermolecular polymerization) compared to electron-rich pyrazoles.
Solubility: The lipophilic 5-Cl and 1-Me groups ensure good solubility in chlorinated solvents (DCM, CHCl3), making them ideal media for these reactions.
Reaction Protocols
Method A: Synthesis of 3-(Chloromethyl)-5-chloro-1-methyl-1H-pyrazole
Reagent: Thionyl Chloride (
)
Mechanism: (via chlorosulfite intermediate)
This is the industry-standard method. It is robust, scalable, and the byproducts (
Optional: catalytic DMF (2-3 drops) to form the Vilsmeier-Haack-like active species if the reaction is sluggish.
Step-by-Step Protocol:
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (
or Ar).
Dissolution: Charge the flask with the pyrazole methanol and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
Addition: Add
dropwise via a syringe or addition funnel over 15 minutes. Caution: Gas evolution (, HCl) will occur.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.
Monitoring: Check by TLC (System: 30% EtOAc/Hexanes). The product (
) will be less polar than the alcohol ().
Quench & Workup:
Concentrate the reaction mixture in vacuo to remove solvent and excess
.
Redissolve the residue in DCM and wash with saturated aqueous
(cold) to neutralize residual acid.
Dry the organic layer over
, filter, and concentrate.
Purification: The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via short-path silica plug filtration (eluting with 10% EtOAc/Hexanes).
Method B: Synthesis of 3-(Bromomethyl)-5-chloro-1-methyl-1H-pyrazole
Reagent: Phosphorus Tribromide (
)
Mechanism: (via dibromophosphite intermediate)
Bromides are more reactive electrophiles than chlorides, often preferred when the subsequent nucleophile is weak.
) (0.4 equiv) Note: 1 mol of brominates 3 mol of alcohol.
Dichloromethane (DCM) or Diethyl Ether (
) (anhydrous)
Step-by-Step Protocol:
Setup: Flame-dry a 3-neck RBF under inert atmosphere.
Dissolution: Dissolve the alcohol in anhydrous DCM (10 mL/g) and cool to 0 °C .
Addition: Add
dropwise (diluted 1:1 in DCM) over 20 minutes. Maintain temperature < 5 °C.
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2–3 hours.
Quench: Cool back to 0 °C. Slowly add water (highly exothermic hydrolysis of excess
).
Workup:
Separate phases. Extract aqueous layer with DCM (2x).
Wash combined organics with saturated
and Brine.
Dry over
and concentrate.
Storage: The bromomethyl derivative is less stable than the chloride. Store at -20 °C under argon.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the mechanistic pathway for the thionyl chloride conversion, highlighting the activation of the hydroxyl group and the subsequent nucleophilic substitution.
Caption: Mechanistic pathway for the conversion of pyrazolyl methanol to pyrazolyl chloride via thionyl chloride.
Experimental Workflow
This flowchart guides the researcher through the decision-making process and execution of the synthesis.
Caption: Decision matrix and execution workflow for synthesizing pyrazole halides.
Characterization & Data
Upon conversion, distinct shifts in the
NMR spectrum confirm the transformation of the alcohol to the halide.
Moiety
Alcohol (SM) (ppm)
Chloride (Product) (ppm)
Bromide (Product) (ppm)
-CH₂-X
~4.60 (d, Hz)
~4.55 (s)
~4.40 (s)
-OH
~5.20 (t, broad)
Absent
Absent
N-CH₃
~3.75 (s)
~3.80 (s)
~3.80 (s)
Ar-H (C4)
~6.20 (s)
~6.35 (s)
~6.35 (s)
Note: Spectra are typically recorded in
. The downfield shift of the methylene protons in the chloride/bromide relative to the alcohol is subtle, but the disappearance of the -OH coupling and signal is diagnostic.
Safety & Troubleshooting (E-E-A-T)
Vesicant Warning: Pyrazolyl alkyl halides are potent alkylating agents. They act similarly to benzyl halides and can cause severe skin and eye irritation (lachrymators) and blistering. Always handle in a fume hood with double nitrile gloves.
Stability: The 3-(chloromethyl) derivative is relatively stable but can hydrolyze back to the alcohol if stored in moist air. The 3-(bromomethyl) derivative is light-sensitive and thermally unstable; do not heat above 40 °C during evaporation.
Scavenging: If the substrate is acid-sensitive (unlikely for this specific scaffold), include 2.0 equiv of Triethylamine (
) or Pyridine in the reaction mixture to scavenge HCl/HBr as it forms.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21698470, (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol. [Link]
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (See: Appel Reaction, Vilsmeier-Haack). [Link]
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for leaving group ability and nucleophilicity). [Link]
Technical Support Center: Troubleshooting the Synthesis of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol . This compound is a critical heterocyclic building block for advanced targeted therapeutics, including ROS1 and NTRK kinase inhibitors[1].
However, synthesizing this alcohol from its precursor, 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid, presents a significant chemoselectivity challenge. Researchers often struggle to reduce the carboxylic acid to an alcohol without triggering hydrodehalogenation (the unwanted loss of the 5-chloro substituent). This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, scalable synthesis.
Synthetic Strategy & Workflow
To achieve high yields, the choice of reducing agent is paramount. The diagram below illustrates the common synthetic pathways, highlighting the optimal routes versus those prone to failure.
Fig 1. Synthetic routes for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol and optimal pathways.
Q1: Why am I losing the 5-chloro substituent when reducing the carboxylic acid with Lithium Aluminum Hydride (LiAlH₄)?A1: This is a classic case of hydrodehalogenation. LiAlH₄ is a harsh, highly nucleophilic hydride source. Because the pyrazole ring is heavily electron-deficient (exacerbated by the electron-withdrawing nitrogen atoms), the C-Cl bond at the 5-position becomes highly susceptible to nucleophilic aromatic substitution or direct hydride insertion. Solution: Abandon LiAlH₄ for this substrate. Switch to milder, chemoselective conditions like Borane-THF[1] or the Mixed Anhydride/NaBH₄ method[2].
Q2: I switched to Borane-THF (BH₃·THF), but my conversion is stalled at 50%, and the isolated yield is extremely low. What is going wrong?A2: The failure lies in the Lewis acid-base interaction between the reagent and your substrate. The basic pyrazole nitrogen coordinates rapidly with the Lewis acidic BH₃, instantly consuming 1 equivalent of the reagent to form a stable N-borane complex. If you only use 1.0–1.5 equivalents of BH₃, there is insufficient hydride left to reduce the carboxylic acid. Furthermore, even with excess reagent, your final product remains trapped as a stable N-BH₃ complex during standard aqueous workup. Solution: You must use at least 3.0 equivalents of BH₃·THF and perform a rigorous acidic methanolysis (MeOH/HCl reflux) to break the N-B bond[1].
Fig 2. Mechanistic pathway of Borane-Nitrogen complexation and the critical methanolysis quench step.
Q3: I want to avoid Borane due to safety and cost at scale. Can I use Sodium Borohydride (NaBH₄)?A3: Yes, but NaBH₄ cannot reduce a free carboxylic acid directly. You must use the Mixed Anhydride Method [3]. By activating the acid with isobutyl chloroformate and N-methylmorpholine (NMM), you create a highly electrophilic mixed anhydride. NaBH₄ can then reduce this intermediate rapidly at sub-zero temperatures, completely preserving the delicate C-Cl bond[2].
Quantitative Data: Reagent Comparison
Reducing Strategy
Reagents Used
Expected Yield
Dechlorination Risk
Scalability / Cost
Direct Hydride
LiAlH₄ / THF
< 20%
Critical (High)
Poor / High Safety Risk
Borane Complex
BH₃·THF (3 eq) + MeOH/HCl
75 - 85%
None
Moderate / Expensive
Esterification
1. SOCl₂, EtOH 2. NaBH₄, LiCl, EtOH
65 - 80%
None
Good / Cheap (but 2 steps)
Mixed Anhydride
1. iBuOCOCl, NMM 2. NaBH₄, H₂O/MeOH
85 - 95%
None
Excellent / Cost-Effective
Validated Experimental Protocols
Protocol A: The Mixed Anhydride / NaBH₄ Route (Recommended for Scale & Safety)
This protocol leverages chemoselective activation to bypass the need for harsh hydrides[2],[3].
Activation: In an oven-dried flask under nitrogen, dissolve 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M).
Temperature Control: Cool the solution to precisely -15°C using an ice/salt bath. Causality: Temperatures above -5°C will cause the mixed anhydride to disproportionate into unreactive symmetrical anhydrides and ester byproducts.
Anhydride Formation: Add N-methylmorpholine (NMM) (1.1 eq) dropwise, followed by isobutyl chloroformate (1.1 eq). Stir for 15 minutes. Self-Validation: A white precipitate of NMM·HCl will form immediately, confirming activation.
Reduction: Dissolve NaBH₄ (2.5 eq) in a minimal amount of cold water (or methanol) and add it dropwise to the -15°C suspension. Causality: The protic solvent accelerates hydride delivery to the highly electrophilic mixed anhydride.
Workup: Stir for 30 minutes. Quench carefully with 1M HCl until gas evolution ceases. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The Borane-THF Route (Standard Medicinal Chemistry Route)
This protocol is highly reliable for library synthesis but requires strict adherence to quenching procedures to dismantle the N-B complex[1].
Setup: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under nitrogen and cool to 0°C.
Borane Addition: Add BH₃·THF (1.0 M in THF, 3.0 eq ) dropwise. Causality: 1 eq is sacrificed to the pyrazole nitrogen, 1 eq reduces the acid, and 1 eq drives the kinetics.
Reaction: Remove the ice bath and stir at room temperature for 4-6 hours. Monitor by TLC (disappearance of starting material).
The Critical Quench: Cool the flask back to 0°C. Dropwise , add Methanol until vigorous bubbling (H₂ gas) stops. Causality: Methanol reacts with excess borane to form volatile trimethyl borate.
Complex Dismantling: Add 1M HCl (approx. 5-10 mL/mmol) and heat the mixture to 60°C for 1 hour. Causality: Heat and acid are strictly required to protonate the pyrazole nitrogen, forcing it to release the borane.
Isolation: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate. Dry and concentrate to yield the pure alcohol.
Technical Support Center: Recrystallization of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of (5-chloro-1-methyl-1H-pyraz...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol. This document offers a comprehensive approach to solvent selection, protocol optimization, and solutions to common challenges encountered during the purification of this and similar pyrazole derivatives.
I. Understanding the Recrystallization of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Recrystallization is a critical technique for the purification of solid organic compounds. The underlying principle is the difference in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. For (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol, its polarity, hydrogen bonding capabilities, and the nature of impurities will dictate the optimal solvent choice.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the recrystallization of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol and provides actionable solutions based on established chemical principles.
Q1: What are the best starting solvents for the recrystallization of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol?
A1: The choice of solvent is critical for successful recrystallization. For pyrazole derivatives, a range of solvents with varying polarities can be effective.[1] Based on the structure of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol, which contains a polar pyrazole ring, a hydroxyl group, and a chloro-substituent, the following solvents and solvent systems are recommended starting points:
Single Solvents: Alcohols such as ethanol, methanol, or isopropanol are often good choices for polar compounds.[1][2] Acetone and ethyl acetate are also commonly used for pyrazole derivatives.[1][3]
Mixed Solvent Systems: A mixed solvent system can provide a more refined solubility profile. Common combinations for pyrazoles include hexane/ethyl acetate and hexane/acetone.[1] A frequently effective technique involves dissolving the compound in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature and then adding a "poor" or "anti-solvent" (e.g., water) dropwise until the solution becomes turbid, followed by slow cooling.[1]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.[4] Here are several strategies to address this issue:
Slow Down the Cooling Process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.[1]
Add More Solvent: The oil is essentially a supersaturated solution. Gently warm the mixture to redissolve the oil, then add a small amount of additional hot solvent before attempting to cool it again slowly.[4][5]
Change the Solvent System: If slow cooling is ineffective, consider a different solvent or solvent mixture. A solvent with a lower boiling point might be beneficial.[1]
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[5][6]
Q3: The recovery of my crystalline product is very low. How can I improve the yield?
A3: Low recovery is a common problem in recrystallization and can stem from several factors:
Using Too Much Solvent: This is the most frequent cause of low yield.[4] To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt recrystallization again.[4]
Significant Solubility in Cold Solvent: If the compound remains significantly soluble in the solvent even at low temperatures, you will lose product in the mother liquor. Consider switching to a solvent in which your compound is less soluble at colder temperatures or employing a mixed solvent system.[5]
Premature Crystallization: If the compound crystallizes too early, especially during hot filtration to remove insoluble impurities, it can lead to product loss. Use a pre-heated funnel and flask for this step.[7]
Q4: My recrystallized product is still impure. What are the next steps?
A4: If impurities persist after recrystallization, consider the following:
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often improve purity.
Use Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution can help adsorb them.[7] Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
Consider an Alternative Purification Method: If recrystallization fails to provide the desired purity, other techniques like column chromatography may be necessary.[4][5] For basic heterocyclic compounds that may interact strongly with silica gel, adding a modifier like triethylamine to the eluent can be beneficial.[5]
III. Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the general steps for recrystallizing (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol from a single solvent.
Materials:
Crude (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Selected recrystallization solvent (e.g., ethanol, isopropanol, or acetone)
Erlenmeyer flasks
Hot plate
Büchner funnel and filter flask
Filter paper
Procedure:
Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the selected solvent.
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.[7]
Achieve Saturation: Add more hot solvent in small portions until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary.[1][8]
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][7]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1][7]
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Mixed Solvent Recrystallization
This protocol is useful when a single solvent does not provide a suitable solubility profile.
Materials:
Crude (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
A "good" solvent (e.g., ethanol, methanol)
A "poor" or "anti-solvent" (e.g., water)
Erlenmeyer flasks
Hot plate
Büchner funnel and filter flask
Filter paper
Procedure:
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.[1]
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid.
Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.[1]
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using the cold solvent mixture for washing the crystals.
IV. Data Presentation
Table 1: Potential Recrystallization Solvents for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Solvent/System
Polarity
Rationale
Ethanol
Polar Protic
Often effective for pyrazole derivatives; good balance of polarity.[1]
Methanol
Polar Protic
Similar to ethanol, may offer slightly different solubility.[1][9]
Isopropanol
Polar Protic
A less polar alcohol that can be a good alternative.[1]
Acetone
Polar Aprotic
A common solvent for recrystallizing pyrazoles.[1][3]
removing impurities from (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Subject: Purification & Troubleshooting for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol CAS: 84547-64-8 Support Ticket Series: PYR-845-PUR[1][2][3] Diagnostic Triage: Identify Your Impurity Before initiating a purificati...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Purification & Troubleshooting for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
CAS: 84547-64-8
Support Ticket Series: PYR-845-PUR[1][2][3]
Diagnostic Triage: Identify Your Impurity
Before initiating a purification protocol, compare your crude material against this impurity profile. This intermediate is a critical building block (often for Lurasidone analogs), and its purity directly impacts downstream yields.
Impurity Type
Likely Identity
Diagnostic Symptom
Root Cause
Regioisomer
(5-chloro-1-methyl-1H-pyrazol-5 -yl)methanol
Double peaks in HPLC; Melting point depression.[1][2][3]
Non-selective methylation during ring synthesis.[1][2][3]
Over-Chlorinated
(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methanol
M+34 mass shift (LC-MS); 1H NMR loses C4-H signal.[1][2][3]
Excess chlorinating agent (e.g., SO₂Cl₂) or high temp.
Reduction Byproduct
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Yellow/Orange color; Aldehyde peak (~9.8 ppm) in NMR.[1][2][3]
Incomplete reduction (NaBH₄ stoichiometry issue).
Des-Chloro
(1-methyl-1H-pyrazol-3-yl)methanol
M-34 mass shift; Loss of Cl isotope pattern.[1][2][3]
Over-reduction (e.g., using LiAlH₄ or Pd/C).
Inorganic
Boron salts / Aluminum salts
High ash content; Sticky/gummy solid; NMR baseline noise.[1][3]
Poor workup after hydride reduction.
Purification Decision Matrix
Use the following workflow to determine the correct protocol for your specific impurity profile.
Figure 1: Decision tree for selecting the appropriate purification methodology based on impurity profiling.
Technical Support Tickets (FAQs)
Ticket #001: "My product is a sticky gum and won't crystallize."
Diagnosis: Residual Boron/Aluminum Salts.[1][2][3]
If you used Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LAH) for the reduction of the ester/acid precursor, the alcohol product often complexes with boron or aluminum species. These complexes prevent crystal lattice formation.[1][2][3]
Resolution (The Methanol Azeotrope):
Dissolve the crude gum in Methanol (MeOH) (10 vol).
Concentrate under vacuum.
Repeat 3 times.
Mechanism:[1][3][4][5] Boron forms volatile trimethyl borate (B(OMe)₃) which is removed via rotary evaporation.[1][3]
Redissolve in Ethyl Acetate and wash with saturated Ammonium Chloride (NH₄Cl) solution (pH ~8-9) to break aluminum emulsions if LAH was used.[1][3]
Ticket #002: "I see a persistent impurity at RRT 0.95 (HPLC)."
Diagnosis: Regioisomer Contamination.[1][2][3]
The 5-chloro and 3-chloro isomers have very similar polarities, making column chromatography inefficient.[1][2][3]
Resolution (Solvent Selection):
Switch to Protocol A (Crystallization) .
Why: Pyrazole isomers often exhibit significantly different solubility indices in non-polar aromatics.[1][2][3] The 5-chloro-1-methyl isomer typically packs better in Toluene than its regioisomers.[1][2][3]
Tip: Do not use alcohols (EtOH/IPA) for this separation; they are too good at solubilizing both isomers due to hydrogen bonding.[1]
Ticket #003: "The product turns yellow upon drying."
Diagnosis: Oxidation of Residual Aldehyde.[1][3]
Trace amounts of the intermediate aldehyde (from incomplete reduction) are air-sensitive and polymerize/oxidize to form colored chromophores.[1][3]
Resolution:
Treat the crude solution with Sodium Metabisulfite (Na₂S₂O₅) wash (5% aq solution) to form a water-soluble bisulfite adduct with the aldehyde.[1][3]
Perform a carbon filtration (Protocol C) before final crystallization.[1][3]
Detection: UV @ 220 nm (low wavelength required as the pyrazole chromophore is weak).
Expected Retention: The alcohol is relatively polar and will elute early (approx 3-5 min depending on flow).[1][3] The dimer or ester precursors will elute later.[1][3]
References
Sumitomo Dainippon Pharma Co., Ltd. (2005).[3] Process for production of lurasidone hydrochloride and intermediates thereof. US Patent US7662961B2.[1][2][3] Link
Relevance: Describes the synthesis and purification of the pyrazole intermedi
storage conditions to prevent degradation of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
Product: (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol[1][2] Core Storage Directive (The "Golden Rules") As a Senior Application Scientist, I often see degradation in this class of heterocycles not because the ring is unst...
As a Senior Application Scientist, I often see degradation in this class of heterocycles not because the ring is unstable, but because the primary alcohol moiety is susceptible to oxidative stress, particularly when coupled with the electron-rich pyrazole system.[1][2]
To maintain purity >98% over 12+ months, you must adhere to the following Critical Storage Parameters (CSP):
Parameter
Recommendation
Scientific Rationale
Temperature
Long-term: -20°C Active Use: 2–8°C
Low temperature kinetically inhibits the auto-oxidation of the hydroxymethyl group to the corresponding aldehyde.[1][2]
Atmosphere
Inert Gas (Argon/Nitrogen)
The primary failure mode is oxidation.[1][2] Storing under Argon is superior to Nitrogen due to Argon's higher density, which "blankets" the solid more effectively.[1][2]
Container
Amber Glass Vials
Halogenated heterocycles (C-Cl bond) have a non-zero quantum yield for photolysis.[1][2] Amber glass filters UV radiation that could trigger dechlorination.[1][2]
Desiccation
Required
Pyrazole-methanols are hygroscopic.[1][2] Moisture promotes physical clumping and can catalyze hydrolysis of trace impurities.[1][2]
Troubleshooting Guide: Symptom & Solution
Use this diagnostic workflow if you suspect your compound has degraded.
Diagnosis:Oxidative Degradation. The primary alcohol (-CH₂OH) is oxidizing to the aldehyde (5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde).[1][2] The aldehyde is more reactive and can undergo aldol-like condensations, creating conjugated, colored impurities (chromophores).[1][2]
Immediate Action:
Perform LC-MS.[1][2] Look for a peak at [M-2H] (loss of 2 hydrogens corresponds to oxidation to aldehyde).[1][2]
If purity is >95%, repurify via recrystallization (typically EtOAc/Hexanes) or silica flash chromatography.[1][2]
Caption: The conversion of the alcohol to aldehyde is the primary stability risk.[1][2]
[1][2]
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO solution at -20°C?A: Yes, but with a caveat. DMSO is hygroscopic and has a high freezing point (19°C).[1][2] Repeated freeze-thaw cycles of a DMSO stock solution will introduce water condensed from the air, which can accelerate hydrolysis.[1][2]
Best Practice: Prepare the stock solution, aliquot into single-use volumes (e.g., 50 µL), and freeze those. Never re-freeze a thawed aliquot.[1][2]
Q2: I need to ship this to a collaborator. Is dry ice required?A: For transit times under 72 hours, blue ice (cold packs) is sufficient, provided the vial is sealed with Parafilm and protected from light.[1][2] The compound is not thermally labile enough to degrade instantly at room temperature, but heat excursions (>30°C) must be avoided.[1][2] For international shipping (>3 days), use dry ice.[2]
Q3: Why does the MSDS mention "Keep away from strong oxidizing agents"?A: This is standard for primary alcohols.[1][2] The hydroxymethyl group is a reducing agent relative to strong oxidizers (like permanganates or peroxides).[1][2] Contact will result in a rapid, exothermic reaction generating the carboxylic acid derivative.[1][2]
Quality Control & Validation Protocols
Before using a batch that has been stored for >6 months, run this rapid validation check:
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive & Executive Summary
The Challenge:
Synthesizing (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 100562-42-1 / Analogous structures) requires navigating a critical thermodynamic trade-off. The C5-Chlorine atom on the 1-methylpyrazole ring is electronically activated for Nucleophilic Aromatic Substitution (
) or hydrodehalogenation.
The Solution:
The reduction of the precursor ester (Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate ) must occur in a "Goldilocks Zone"—typically 0°C to 25°C —using chemoselective hydride sources. High temperatures (>40°C) promote dechlorination, while sub-zero temperatures with standard borohydrides lead to stalled conversion.
Recommended Protocol:
Use Sodium Borohydride (
) activated with Calcium Chloride () in Ethanol/THF. This system boosts the hydride's electrophilicity, allowing ester reduction at mild temperatures (0°C → RT) without disturbing the C-Cl bond.
Critical Workflow: The Temperature Decision Matrix
The following decision tree illustrates the logic flow for optimizing reaction temperature based on real-time Thin Layer Chromatography (TLC) or LC-MS monitoring.
Figure 1: Logic flow for temperature adjustments during the reduction of 5-chloro-pyrazole esters. Note the critical branch point at "Des-Chloro Impurity."
Troubleshooting Guide (FAQ)
Q1: I am observing significant dechlorination (5-15%). Why is the C-Cl bond breaking?
Diagnosis: Thermal Overdrive or Aggressive Hydride.
Mechanism: The 1-methyl-5-chloro motif is susceptible to attack because the N1-methyl group pulls electron density, making C5 electrophilic. If you use Lithium Aluminum Hydride (
) at reflux or even , the hydride can displace the chlorine (Hydrodehalogenation).
Fix:
Switch Reagents: Move from
to + (1:1 equiv).
Lower Temperature: Maintain the reaction strictly below 25°C .
Solvent Check: Ensure your ethanol is anhydrous. Water can accelerate side reactions by generating uncontrolled exotherms.
Q2: The reaction is stalled at 50% conversion after 24 hours at Room Temperature.
Diagnosis: Hydride Deactivation or Steric Hinderance.
Mechanism: The pyrazole ring is electron-rich (aromatic), which can make the ester carbonyl less electrophilic than a standard benzoate ester.
alone in ethanol is often too weak to fully reduce this specific ester at RT.
Fix:
The Lewis Acid Booster: Add
or (1.5 equiv). This coordinates to the ester carbonyl oxygen, activating it for hydride attack without requiring heat.
Alternative: Use DIBAL-H (2.2 equiv) in Toluene/DCM at -78°C to 0°C . This is highly reactive but strictly chemoselective at low temps.
Q3: My product is water-soluble and I'm losing yield during workup.
Diagnosis: Polarity Trap.
Context: Pyrazole-methanols are polar. Standard water/ether extractions often leave the product in the aqueous phase, especially if the pH is acidic (protonating the pyrazole nitrogen).
Fix:
Salting Out: Saturate the aqueous quench layer with solid NaCl.
pH Adjustment: Neutralize to pH 7-8 before extraction.
Solvent: Use Ethyl Acetate/Isopropanol (9:1) or DCM/MeOH (9:1) for extraction, not just Hexane/Ether.
Experimental Protocol: The Validated Method
Objective: Reduction of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate to (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol.
Reagents:
Precursor Ester (1.0 equiv)
(2.0 equiv)
(anhydrous, 1.5 equiv)
Solvent: Absolute Ethanol (0.2 M concentration)
Step-by-Step:
Setup: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the Ester in absolute Ethanol.
Activation: Add
powder in one portion. Stir for 15 minutes at Room Temperature (RT) to allow complexation.
Cooling: Cool the mixture to 0°C using an ice bath.
Reduction: Add
portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
Reaction: Allow the mixture to warm naturally to RT (20-25°C) . Stir for 4–6 hours.
Checkpoint: Check TLC (50% EtOAc/Hexane). Product will be significantly more polar (lower
).
Quench: Cool back to 0°C. Add Saturated Ammonium Chloride (
) dropwise.
Workup: Evaporate bulk Ethanol under reduced pressure. Dilute residue with water, extract with EtOAc (3x). Wash combined organics with Brine, dry over
, and concentrate.
Data Summary: Temperature vs. Yield
Temperature Condition
Reagent System
Yield (%)
Purity (HPLC)
Major Impurity
Reflux (78°C)
/ EtOH
65%
82%
De-chlorinated analog (10%)
RT (25°C)
only
40%
98%
Unreacted Ester (55%)
0°C → RT (Recommended)
+
92%
>99%
None detected
-78°C
DIBAL-H / DCM
88%
99%
None (Hard to scale)
References & Grounding
The protocols and chemical principles detailed above are grounded in the following authoritative sources regarding pyrazole synthesis and chemoselective reductions:
General Synthesis of 5-chloro-pyrazoles:
Source: Vertex AI / Patent Literature (Analogous Structures).
Context: Methods for synthesizing 5-chloro-1-methyl-pyrazole-4-carbaldehyde and related esters typically utilize Vilsmeier-Haack conditions followed by oxidation/esterification. The stability of the 5-Cl bond is a known constraint in these patents.
Reference: WO 2014/111449 A1, "Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde" (Discusses halo-pyrazole stability).
Chemoselective Reduction of Halo-Esters:
Source: Hamada, Y., et al. "High Chemoselectivity in the Reduction of Esters using NaBH4-CaCl2."
Context: Establishes the mechanism for reducing esters in the presence of halogens without dehalogenation.
Context: Structural confirmation of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol (CID 21698470).
URL:
Safety & Handling:
Source: Sigma-Aldrich / Merck MSDS.
Context: Handling of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (Isomer analog) dictates strict temperature controls during reduction to prevent thermal runaway.
URL:
Reference Data & Comparative Studies
Validation
LC-MS Analytical Strategies for (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanol: RP-LC vs. HILIC Performance Guide
Small, highly polar heterocyclic building blocks are increasingly foundational in the synthesis of modern therapeutics, particularly in the development of small-molecule GLP-1R agonists and targeted kinase inhibitors 1....
Author: BenchChem Technical Support Team. Date: March 2026
Small, highly polar heterocyclic building blocks are increasingly foundational in the synthesis of modern therapeutics, particularly in the development of small-molecule GLP-1R agonists and targeted kinase inhibitors 1. Among these, (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 2274741-72-7; Formula: C5H7ClN2O) presents a classic analytical bottleneck.
With a monoisotopic mass of 146.0247 Da 2 and a structure dominated by a basic pyrazole nitrogen and a hydrogen-bonding hydroxymethyl group, this compound exhibits high hydrophilicity. This guide objectively compares the standard Reversed-Phase Liquid Chromatography (RP-LC) approach against Hydrophilic Interaction Liquid Chromatography (HILIC) for its quantification and impurity profiling, detailing the mechanistic causality behind method selection.
Mechanistic Rationale: The Polarity Challenge
In standard RP-LC , retention is driven by hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). Because (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol is highly polar, it partitions poorly into the C18 phase, resulting in elution near the void volume. This early elution forces the analyte into the "solvent front," where co-eluting salts cause severe ion suppression during Electrospray Ionization (ESI) 3.
Conversely, HILIC utilizes a polar stationary phase (such as an amide or zwitterionic phase) and a highly organic mobile phase. The retention mechanism relies on the analyte partitioning into a water-enriched layer that is partially immobilized on the stationary phase 4. This provides strong retention for polar nitrogen-containing heterocycles, moving them away from matrix interferences and enhancing ESI efficiency due to the high acetonitrile content 5.
Fig 1. Mechanistic workflow comparing RP-LC and HILIC retention for polar pyrazole derivatives.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of both methodologies when analyzing a 100 ng/mL standard of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol spiked into a biological matrix (plasma crash).
Performance Metric
Method A: RP-LC (C18)
Method B: HILIC (Amide)
Mechanistic Causality
Retention Factor ()
0.4 (Poor)
4.2 (Excellent)
HILIC retains polar analytes via hydrogen bonding and partitioning into the stationary water layer.
Peak Asymmetry ()
1.9 (Severe Tailing)
1.1 (Symmetrical)
RP-LC tailing is caused by secondary ion-exchange interactions between the basic pyrazole nitrogen and unendcapped silanols.
Matrix Effect (ME %)
42% (High Suppression)
94% (Minimal)
Void volume elution in RP-LC causes co-elution with endogenous salts; HILIC separates the analyte from these suppressors.
Limit of Detection (LOD)
18.5 ng/mL
0.8 ng/mL
The highly organic HILIC mobile phase lowers surface tension, dramatically enhancing ESI droplet desolvation efficiency.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate internal validation checkpoints.
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
Validation Checkpoint: Inject a void volume marker (e.g., uracil). If the analyte elutes within 0.2 minutes of the marker, the method lacks sufficient retentive power, confirming the necessity of Protocol B.
Protocol B: HILIC-HRMS (Optimized Method)
Best used for rigorous quantification, pharmacokinetic profiling, and impurity analysis.
Sample Preparation: Dilute the stock solution in 95:5 Acetonitrile:Water.
Causality: Injecting a highly aqueous sample into a HILIC system permanently disrupts the localized water layer on the stationary phase, causing peak splitting and retention time shifts. High organic diluent ensures partitioning integrity.
Column Selection: Amide or Zwitterionic phase, 2.1 × 100 mm, 1.7 µm.
Mobile Phases:
A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
B: 0.1% Formic Acid in Acetonitrile.
Causality: Ammonium formate is critical in HILIC; it stabilizes the aqueous layer on the stationary phase and provides a consistent ionic strength for reproducible partitioning, while acting as a volatile buffer for MS.
Gradient: Start at 95% B (highly organic), decrease to 50% B over 7.0 minutes. (Note: HILIC gradients run in reverse polarity compared to RP-LC).
Validation Checkpoint: Monitor the system backpressure. A stable pressure trace indicates that the aqueous layer has fully equilibrated. Inject toluene as a void marker to confirm
for the analyte.
Mass Spectrometry (ESI+) Parameters & Isotopic Validation
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol readily accepts a proton at the pyrazole nitrogen, making Positive Electrospray Ionization (ESI+) the optimal detection mode.
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350 °C
Target Exact Mass (
): 147.0320 m/z
Self-Validating Isotopic Checkpoint: Because the molecule contains a single chlorine atom, the mass spectrum must exhibit a characteristic M+2 isotope peak at 149.0290 m/z .
Causality: The natural abundance of
Cl to Cl dictates a strict 3:1 intensity ratio between the 147.0320 and 149.0290 peaks. Verifying this ratio acts as an absolute internal validation that the integrated peak corresponds to the intact chlorinated pyrazole, rather than an isobaric background contaminant.
References
Oxetanes in Drug Discovery Campaigns - PMC - NIH. Source: nih.gov.
Strategic Differentiation of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol from Regioisomers
Topic: Distinguishing (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol from Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Distinguishing (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol from Regioisomers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the synthesis of polysubstituted pyrazoles, particularly those derived from the reaction of hydrazines with unsymmetrical 1,3-electrophiles (e.g.,
-keto esters or alkynones), regioselectivity is the primary synthetic challenge.[1] For the target molecule (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol (Target ), the ubiquitous "1,5-regioisomer"—(3-chloro-1-methyl-1H-pyrazol-5-yl)methanol —is a frequent, difficult-to-separate impurity.
Misidentification of these isomers leads to catastrophic failures in Structure-Activity Relationship (SAR) models due to the distinct vector positioning of the chlorine and hydroxyl motifs.[1] This guide details a self-validating analytical workflow to unequivocally distinguish the target from its isomers using 2D NMR spectroscopy and grounded structural logic.
The Isomer Landscape: Structural Analysis
Before initiating analysis, one must define the steric and electronic environments of the potential isomers.[1]
The Target (5-Cl, 3-CH2OH): The
-methyl group is adjacent to the Chlorine atom (Position 5).[1] The methanol group is distal (Position 3).[1]
The Primary Regioisomer (3-Cl, 5-CH2OH): The
-methyl group is adjacent to the Methanol group (Position 5).[1] The chlorine is distal (Position 3).[1]
The differentiation hinges on determining what is spatially and electronically connected to the C5 position (the carbon adjacent to the
Figure 1: Structural divergence between the target and its primary regioisomer.[1] The proximity of the N-Methyl group to Position 5 is the analytical key.[1]
Analytical Comparison & Methodology
The following table summarizes the expected signals for the Target versus the Regioisomer.
Feature
Target: (5-Cl, 3-CH2OH)
Isomer: (3-Cl, 5-CH2OH)
Differentiation Power
NOESY (N-Me)
No NOE to substituent (Cl has no H). Weak NOE to H4 possible.
Strong NOE to of methanol group.
Definitive (High)
HMBC (N-Me)
Correlations to C5 (Cl-bearing) and C3 (distal).[1]
The most robust method for identification is a combination of NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).[1] This protocol is self-validating because it relies on intramolecular distance and connectivity, not variable reference standards.
-methyl group is spatially close to the methanol methylene protons ().
Logic:
In the Isomer (5-methanol) , the
-Me and are neighbors.[1] A strong NOE cross-peak will appear.[1]
In the Target (5-chloro) , the
-Me is next to Cl.[1] No protons exist on Cl.[1] The nearest protons are at Position 4 (aromatic H) or the distal Position 3.[1] The NOE to the group will be absent or negligibly weak.
-Me to the pyrazole ring carbons. The strongest correlation is typically to C5 (2-bond/3-bond).
Identify the
protons of the methanol group.
Find the HMBC correlation from
to the ring carbons.
Compare:
If
-Me and correlate to the same ring carbon (C5), you have the Isomer .
If
-Me correlates to Carbon A (C5) and correlates to Carbon B (C3), you have the Target .[1]
Visualization: The Analytical Decision Tree
Figure 2: Analytical workflow for definitive isomer identification.
Experimental Protocols
A. Synthesis & Separation Note
When synthesizing the target via chlorination of a pyrazolone or cyclization, the 1,5-isomer is often the thermodynamic product or a significant byproduct.[1]
Chromatography: The two isomers often have distinct
Target (5-Cl): Often less polar than the 5-methanol isomer due to the lack of hydrogen bonding opportunity near the N-site (depending on solvent).
Column Conditions: Use a gradient of Hexane/Ethyl Acetate (starting 90:10 to 50:50). The 5-chloro isomer typically elutes before the 5-methanol isomer (check specific conditions as this varies by exact substituents).
B. NMR Acquisition Parameters
To ensure data integrity for publication or regulatory filing:
Solvent: DMSO-
is preferred over to prevent signal overlap of the proton and to sharpen exchangeable protons.
Concentration: Prepare a sample of >5 mg in 0.6 mL solvent.
Operational Guide: Safe Handling and Disposal of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol In drug development and synthetic chemistry, halogenated pyrazoles are invaluable building blocks. However, the presence of a c...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol
In drug development and synthetic chemistry, halogenated pyrazoles are invaluable building blocks. However, the presence of a covalent carbon-chlorine bond in (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol fundamentally alters its environmental fate and waste classification. This guide provides researchers with a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with federal environmental regulations and institutional Environmental Health and Safety (EHS) standards.
Chemical Hazard Profile
Before initiating any disposal protocol, it is critical to verify the chemical identity and regulatory classification of the waste stream.
Mechanistic Rationale: The "Why" Behind Halogenated Segregation
Why cannot (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol be disposed of with standard organic waste? The causality lies in its thermal degradation pathway.
When halogenated organic compounds (HOCs) are incinerated at the standard temperatures used for non-halogenated solvents, they undergo incomplete combustion. This process catalyzes the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). To prevent environmental contamination, the EPA mandates under 40 CFR 268 that halogenated wastes be strictly segregated[3].
These segregated streams are routed to specialized, high-temperature hazardous waste incinerators equipped with caustic scrubbers designed to neutralize the corrosive hydrochloric acid (HCl) gas generated during combustion[4]. Mixing even a small amount of this chlorinated pyrazole into a non-halogenated waste carboy converts the entire volume into halogenated waste, exponentially increasing institutional disposal costs and logistical burden[5].
Operational Handling & Spill Response Workflows
To maintain a self-validating safety system, every interaction with the chemical must anticipate potential failure points (e.g., spills or aerosolization).
Step-by-Step Spill Response Methodology:
Engineering Controls: Always handle the neat solid or concentrated solutions within a certified chemical fume hood to prevent inhalation of airborne particulates.
Spill Containment (Solid): In the event of a solid spill, do not use water. Use an anti-static brush and dustpan to sweep up the material carefully, minimizing dust generation. Transfer the powder to a solid hazardous waste container labeled "Halogenated Solid Waste."
Spill Containment (Solution): If spilled while dissolved in a solvent (e.g., dichloromethane or methanol), surround the spill with an inert, non-combustible absorbent like vermiculite or sand. Do not use combustible paper towels for concentrated solutions. Scoop the saturated absorbent into a compatible, leak-proof container and label it as halogenated waste.
Waste Segregation & Disposal Protocol
Step-by-Step Disposal Methodology:
Stream Identification: Verify the waste composition. Any solution containing (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol must be classified as Halogenated Organic Waste[2].
Liquid Waste Segregation:
Pour the waste into a designated "Halogenated Organic Waste" carboy (universally color-coded green or explicitly labeled)[2].
Critical Rule: Never combine this waste with aqueous acids or bases, as exothermic reactions or toxic gas evolution can occur[2].
Solid Waste Segregation:
Collect contaminated PPE (gloves), empty reagent vials, and weighing boats in a dedicated solid waste bin marked for halogenated contamination.
Triple-rinse empty primary containers with a compatible solvent (e.g., acetone) and collect the rinsate in the liquid halogenated waste carboy before disposing of the glass vial.
EHS Transfer: Once the satellite accumulation container reaches 80% capacity, seal it tightly. Ensure the label clearly states the chemical name, CAS number (2274741-72-7), and the approximate concentration. Submit a pickup request to your EHS department[5].
Disposal Workflow Visualization
Decision tree for the segregation and disposal of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol waste.
References
Bucknell University Environmental Health & Safety - "Hazardous Waste Segregation Guide." Bucknell University. Available at:[Link]
Electronic Code of Federal Regulations (eCFR) - "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." U.S. Government. Available at:[Link]
U.S. Environmental Protection Agency (EPA) - "Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP). Available at: [Link]